CP-640186 hydrochloride
Description
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Properties
IUPAC Name |
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBNXJIOBFRASV-GJFSDDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-640186 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biochemical and pharmacological properties of CP-640186 hydrochloride, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). It details the compound's core mechanism of action, its effects on cellular and systemic metabolism, and the experimental methodologies used for its characterization.
Core Mechanism of Action
CP-640186 is an orally active and cell-permeable N-substituted bipiperidylcarboxamide that functions as a powerful, allosteric, and reversible inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is the rate-limiting enzyme in the biosynthesis of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4] This function is critical in regulating the balance between fatty acid synthesis and oxidation.[5]
CP-640186 is isozyme-nonselective, meaning it potently inhibits both major isoforms of ACC:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it controls the synthesis of fatty acids.[3]
-
ACC2: Predominantly found on the outer mitochondrial membrane of oxidative tissues such as skeletal muscle, heart, and liver, where its product, malonyl-CoA, regulates fatty acid oxidation.[6]
The compound binds to the carboxyltransferase (CT) active site of ACC, specifically at the interface between the two monomers of the CT dimer.[2] Kinetic studies have revealed that the inhibition is uncompetitive with respect to ATP and non-competitive with respect to the substrates acetyl-CoA, bicarbonate, and the allosteric activator citrate.[2][6][7] This indicates that CP-640186 interacts with the enzyme during the carboxyl transfer reaction.[6] By inhibiting both ACC1 and ACC2, CP-640186 comprehensively modulates lipid metabolism, leading to a simultaneous reduction in fatty acid synthesis and an increase in fatty acid oxidation.[6]
Signaling Pathway and Metabolic Consequences
The inhibition of ACC by CP-640186 initiates a cascade of metabolic changes. The primary event is the reduction in the cellular concentration of malonyl-CoA.[8] Malonyl-CoA is a crucial metabolic signaling molecule with two main functions: it is the primary building block for de novo lipogenesis (DNL), and it is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into mitochondria for β-oxidation.[5]
Therefore, by lowering malonyl-CoA levels, CP-640186 exerts a dual effect:
-
Inhibition of Fatty Acid Synthesis: The depletion of the malonyl-CoA substrate pool directly halts the elongation of fatty acid chains, thus inhibiting the synthesis of new fatty acids and triglycerides.[6][7][8]
-
Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA relieves the inhibition on CPT1, allowing for increased transport of fatty acids into the mitochondria, which in turn stimulates their oxidation for energy production.[1][6][7][8]
Quantitative Data Presentation
The potency and efficacy of CP-640186 have been quantified through various in vitro and in vivo experiments. The data are summarized below.
Table 1: In Vitro Potency and Cellular Efficacy of CP-640186
| Parameter | System | Target/Process | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | Rat Liver Enzyme | ACC1 | 53 nM | [1][7][8][9] |
| Rat Skeletal Muscle Enzyme | ACC2 | 61 nM | [1][7][8][9] | |
| HepG2 Cells | Fatty Acid & TG Synthesis | ~55 nM | [10] | |
| EC₅₀ | HepG2 Cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [1][11] |
| HepG2 Cells | Triglyceride (TG) Synthesis Inhibition | 1.8 µM | [1][11] | |
| C2C12 Cells | Fatty Acid Oxidation Stimulation | 57 nM | [1][6][7] |
| | Isolated Rat Epitrochlearis Muscle | Fatty Acid Oxidation Stimulation | 1.3 µM |[1][6][7] |
Table 2: In Vivo Efficacy of CP-640186 (ED₅₀ Values)
| Parameter | Species | Tissue/Process | Value (mg/kg) | Reference |
|---|---|---|---|---|
| Malonyl-CoA Lowering | Rat | Liver | 55 | [6][7] |
| Rat | Soleus Muscle | 6 | [6][7] | |
| Rat | Quadriceps Muscle | 15 | [6][7] | |
| Rat | Cardiac Muscle | 8 | [6][7] | |
| Fatty Acid Synthesis Inhibition | Rat | Whole Body | 13 | [2][6][7] |
| CD1 Mice | Whole Body | 11 | [2][6][7] | |
| ob/ob Mice | Whole Body | 4 | [2][6][7] |
| Fatty Acid Oxidation Stimulation | Rat | Whole Body | ~30 |[6][7][8] |
Table 3: Pharmacokinetic Parameters of CP-640186
| Parameter | Sprague-Dawley Rat | ob/ob Mouse | Reference |
|---|---|---|---|
| Dosing | 5 mg/kg IV; 10 mg/kg Oral | 5 mg/kg IV; 10 mg/kg Oral | [2][7] |
| Plasma Half-life (t₁/₂) | 1.5 h | 1.1 h | [2][7] |
| Oral Bioavailability (F) | 39% | 50% | [7] |
| Plasma Clearance (Clp) | 65 ml/min/kg | 54 ml/min/kg | [7] |
| Volume of Distribution (Vdss) | 5 L/kg | Not Reported | [7] |
| Oral Tₘₐₓ | 1.0 h | 0.25 h | [7] |
| Oral Cₘₐₓ | 345 ng/mL | 2177 ng/mL | [2][7] |
| Oral AUC₀-∞ | 960 ng·h/mL | 3068 ng·h/mL |[2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize CP-640186.
Objective: To determine the IC₅₀ of CP-640186 against purified ACC1 and ACC2 enzymes.
Methodology:
-
Enzyme Preparation: ACC1 and ACC2 are purified from rat liver and skeletal muscle, respectively, using standard chromatographic techniques.
-
Reaction Mixture: A reaction buffer is prepared containing 50 mM HEPES (pH 7.5), 2 mM DTT, 10 mM MgCl₂, 5 mM ATP, 0.2 mM acetyl-CoA, and 10 mM [¹⁴C]-labeled sodium bicarbonate.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to a range of concentrations.
-
Incubation: The purified enzyme is pre-incubated with varying concentrations of CP-640186 or vehicle (DMSO) for 15 minutes at 37°C in the presence of 20 mM potassium citrate to allow for enzyme polymerization and inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate mixture (ATP, acetyl-CoA, [¹⁴C]bicarbonate).
-
Reaction Termination: After 10 minutes at 37°C, the reaction is stopped by the addition of 1 M HCl.
-
Quantification: The acid-stable radioactivity, corresponding to the [¹⁴C]malonyl-CoA formed, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Objective: To measure the effect of CP-640186 on de novo lipogenesis in a cellular context.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium until they reach 80-90% confluency.
-
Treatment: Cells are washed and incubated in a serum-free medium containing various concentrations of CP-640186 (0.1 nM to 100 µM) or vehicle for 2 hours.[1]
-
Labeling: [¹⁴C]-acetate, a precursor for fatty acid synthesis, is added to the medium, and the cells are incubated for an additional 2 hours.
-
Lipid Extraction: The reaction is stopped by washing the cells with ice-cold PBS. Total lipids are extracted from the cells using a chloroform:methanol (2:1) solvent system.
-
Quantification: The organic phase containing the lipids is separated, evaporated, and the radioactivity incorporated into the lipid fraction is measured by scintillation counting.
-
Data Analysis: The results are expressed as a percentage of the [¹⁴C]-acetate incorporation in vehicle-treated control cells. The EC₅₀ value is calculated from the dose-response curve.
Objective: To assess the ability of CP-640186 to stimulate fatty acid oxidation.
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes, which are metabolically active muscle cells.
-
Treatment: Differentiated myotubes are pre-incubated for 2 hours with varying concentrations of CP-640186 or vehicle in a low-glucose medium.[1]
-
Labeling: [³H]-palmitate, complexed to BSA, is added to the culture medium.
-
Incubation: Cells are incubated for 2-3 hours to allow for the uptake and oxidation of the labeled fatty acid. During β-oxidation, [³H] is released from the fatty acid and forms ³H₂O.
-
Quantification: The cell culture medium is collected, and the aqueous phase is separated from the lipid phase by adding an equal volume of 10% trichloroacetic acid followed by centrifugation. The radioactivity in the aqueous supernatant, representing ³H₂O, is measured by scintillation counting.
-
Data Analysis: The rate of fatty acid oxidation is determined by the amount of ³H₂O produced. The EC₅₀ for stimulation of fatty acid oxidation is calculated from the dose-response curve.
Logical Framework of Action
The mechanism of CP-640186 can be understood through a logical progression from molecular interaction to physiological outcome. The compound's primary interaction with its molecular target initiates a series of predictable cellular and systemic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 10. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
CP-640186 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. Developed by Pfizer, this compound has demonstrated significant potential in preclinical studies for the treatment of metabolic disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, intended for researchers and professionals in the field of drug development. The document summarizes key quantitative data, outlines experimental methodologies for its biological evaluation, and presents visual representations of its targeted signaling pathway and a proposed synthetic workflow.
Discovery and Rationale
CP-640186 was identified through high-throughput screening as an isozyme-nonselective inhibitor of both ACC1 and ACC2.[1] The rationale for targeting ACC stems from its central role in fatty acid homeostasis. ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. Malonyl-CoA also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation.
By inhibiting both ACC1 and ACC2, CP-640186 was designed to simultaneously decrease de novo lipogenesis and increase fatty acid oxidation. This dual mechanism of action presented a promising therapeutic strategy for metabolic diseases characterized by ectopic lipid accumulation and insulin resistance, such as obesity and type 2 diabetes.[2] CP-640186 was developed as an analog of an earlier compound, CP-610431, with improved metabolic stability.[1]
Mechanism of Action
CP-640186 acts as a potent, reversible, and non-competitive inhibitor of acetyl-CoA carboxylase.[3] It binds to the carboxyltransferase (CT) domain of ACC, preventing the transfer of a carboxyl group from biotin to acetyl-CoA, the second half-reaction of the ACC-catalyzed process. The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA and bicarbonate.[3]
Signaling Pathway
The inhibition of ACC by CP-640186 leads to a reduction in intracellular malonyl-CoA levels. This has two major downstream effects:
-
Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate available for fatty acid synthase (FAS), thereby decreasing the synthesis of new fatty acids.
-
Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and subsequent β-oxidation.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for CP-640186.
Table 1: In Vitro Inhibitory Activity of CP-640186
| Target | Species | IC₅₀ (nM) | Reference |
| ACC1 | Rat (liver) | 53 | [2][4] |
| ACC2 | Rat (skeletal muscle) | 61 | [2][4] |
| ACC1 & ACC2 | Human | ~55 | [1] |
Table 2: In Vitro Cellular Efficacy of CP-640186
| Cell Line | Assay | EC₅₀ | Reference |
| HepG2 | Fatty Acid Synthesis Inhibition | 0.62 µM | [4] |
| HepG2 | Triglyceride Synthesis Inhibition | 1.8 µM | [4] |
| C2C12 | Fatty Acid Oxidation Stimulation | 57 nM | [1] |
| Rat Epitrochlearis Muscle | Fatty Acid Oxidation Stimulation | 1.3 µM | [1] |
Table 3: In Vivo Efficacy of CP-640186
| Animal Model | Effect | ED₅₀ (mg/kg) | Reference |
| Rats | Hepatic Malonyl-CoA Reduction | 55 | [3] |
| Rats | Soleus Muscle Malonyl-CoA Reduction | 6 | [3] |
| Rats | Quadriceps Muscle Malonyl-CoA Reduction | 15 | [3] |
| Rats | Cardiac Muscle Malonyl-CoA Reduction | 8 | [3] |
| Rats | Fatty Acid Synthesis Inhibition | 13 | [3] |
| CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | [3] |
| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | [3] |
| Rats | Whole Body Fatty Acid Oxidation | ~30 | [3] |
Table 4: Pharmacokinetic Properties of CP-640186 in Male Sprague-Dawley Rats
| Parameter | Value | Dosing | Reference |
| Plasma Half-life (t₁/₂) | 1.5 h | 5 mg/kg i.v. or 10 mg/kg p.o. | [3] |
| Bioavailability (F) | 39% | 10 mg/kg p.o. | [3] |
| Plasma Clearance (Clp) | 65 mL/min/kg | 5 mg/kg i.v. | [3] |
| Volume of Distribution (Vdss) | 5 L/kg | 5 mg/kg i.v. | [3] |
| Tₘₐₓ (oral) | 1.0 h | 10 mg/kg p.o. | [3] |
| Cₘₐₓ (oral) | 345 ng/mL | 10 mg/kg p.o. | [3] |
| AUC₀₋∞ (oral) | 960 ng·h/mL | 10 mg/kg p.o. | [3] |
Experimental Protocols
In Vitro ACC Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of CP-640186 against ACC1 and ACC2 is as follows:
-
Enzyme Source: Recombinant human or rat ACC1 and ACC2 expressed in and purified from Sf9 insect cells.
-
Assay Principle: The activity of ACC is measured by quantifying the incorporation of [¹⁴C]bicarbonate into acid-stable malonyl-CoA.
-
Reaction Mixture: A typical reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM DTT, 5 mM MgCl₂, 5 mM citrate), ATP, acetyl-CoA, and [¹⁴C]bicarbonate.
-
Procedure: a. CP-640186 is serially diluted in DMSO and pre-incubated with the ACC enzyme in the assay buffer. b. The enzymatic reaction is initiated by the addition of the substrate mixture. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C) and is then terminated by the addition of acid (e.g., HCl). d. The acid-stable radioactivity, corresponding to the amount of [¹⁴C]malonyl-CoA formed, is determined by scintillation counting.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Fatty Acid Synthesis Assay
The effect of CP-640186 on de novo fatty acid synthesis in cultured cells (e.g., HepG2) can be assessed as follows:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Treatment: Cells are pre-incubated with varying concentrations of CP-640186 for a specified duration.
-
Labeling: [¹⁴C]Acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: After the labeling period, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: The radioactivity incorporated into the lipid fraction is measured by scintillation counting.
-
Data Analysis: EC₅₀ values are determined from the dose-response curve of inhibition of [¹⁴C]acetate incorporation.
Synthesis of this compound
While a detailed, publicly available step-by-step synthesis protocol for this compound has not been identified in the surveyed literature, a plausible retrosynthetic analysis and general synthetic approach for this class of N-substituted bipiperidylcarboxamide compounds can be proposed. The core structure consists of a bipiperidine moiety, an anthracene carbonyl group, and a morpholino methanone group.
A likely synthetic strategy would involve the coupling of three key fragments: a protected (R)-3-(morpholine-4-carbonyl)piperidine, a protected 4-piperidone, and 9-anthracenecarboxylic acid.
Proposed Synthetic Steps:
-
Formation of the Bipiperidine Core: The bipiperidine scaffold could be assembled via a reductive amination reaction between a protected (R)-3-(morpholine-4-carbonyl)piperidine and a protected 4-piperidone.
-
Deprotection: The protecting group on the secondary amine of the newly formed bipiperidine would then be removed.
-
Amide Coupling: The resulting bipiperidine amine would be coupled with 9-anthracenecarboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, or activation as an acid chloride) to form the final amide bond.
-
Salt Formation: Finally, treatment of the free base of CP-640186 with hydrochloric acid would yield the hydrochloride salt.
Conclusion
This compound is a well-characterized and potent inhibitor of acetyl-CoA carboxylase with a clear mechanism of action and demonstrated efficacy in preclinical models of metabolic disease. Its ability to concurrently inhibit fatty acid synthesis and promote fatty acid oxidation makes it a valuable research tool for studying lipid metabolism and a promising lead compound for the development of therapeutics for metabolic disorders. While a detailed synthesis protocol is not publicly available, the general synthetic strategies for this class of molecules are well-established. This guide provides a comprehensive summary of the key data and methodologies associated with the discovery and preclinical development of this compound, serving as a valuable resource for researchers in the field.
References
CP-640186 Hydrochloride: A Technical Guide to a Potent Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 hydrochloride is a potent, cell-permeable, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By inhibiting both ACC1 and ACC2 isoforms, CP-640186 effectively suppresses fatty acid synthesis and promotes fatty acid oxidation. This dual action makes it a valuable research tool for studying metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of CP-640186, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols, and visualizations of its role in metabolic pathways.
Introduction to Acetyl-CoA Carboxylase (ACC) and CP-640186
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed and rate-limiting step in de novo fatty acid synthesis.[1] In mammals, two ACC isoforms exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is a substrate for fatty acid synthase (FASN).[1] ACC2 is found on the outer mitochondrial membrane, and its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[1]
Given its central role in lipid metabolism, ACC has emerged as a promising therapeutic target for metabolic diseases.[2] CP-640186 is a bipiperidylcarboxamide derivative that acts as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[3] Its isozyme-nonselective inhibition leads to a coordinated decrease in fatty acid synthesis and an increase in fatty acid oxidation, making it a powerful tool for investigating the therapeutic potential of dual ACC inhibition.[4]
Mechanism of Action
CP-640186 exerts its inhibitory effect on ACC through an allosteric mechanism. It binds to the carboxyltransferase (CT) domain of the enzyme at the dimer interface.[3] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[3][4] By inhibiting both ACC1 and ACC2, CP-640186 reduces the intracellular pool of malonyl-CoA.[4] This has two major consequences:
-
Inhibition of Fatty Acid Synthesis: The reduction in cytosolic malonyl-CoA limits the substrate available for fatty acid synthase, thereby decreasing the synthesis of new fatty acids.[4]
-
Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA in the vicinity of the mitochondria relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and subsequent β-oxidation.[4][5]
The following diagram illustrates the central role of ACC in fatty acid metabolism and the points of intervention by CP-640186.
References
The Potent Acetyl-CoA Carboxylase Inhibitor, CP-640186 Hydrochloride: A Deep Dive into its Effects on Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both major isoforms, ACC1 and ACC2, CP-640186 effectively suppresses de novo fatty acid synthesis and promotes fatty acid oxidation. This dual action makes it a valuable tool for research into metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as a potential therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of CP-640186, its quantitative effects on fatty acid synthesis and oxidation, and detailed experimental protocols for its study.
Introduction to this compound and its Target: Acetyl-CoA Carboxylase
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2][3][4] This reaction is the committed and rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it plays a key role in de novo fatty acid synthesis.
-
ACC2: Predominantly found in the outer mitochondrial membrane of tissues with high fatty acid oxidation rates, like skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.
By inhibiting both ACC1 and ACC2, this compound offers a dual mechanism to modulate fatty acid metabolism: decreasing fatty acid synthesis and increasing fatty acid oxidation.[5]
Mechanism of Action of this compound
CP-640186 is an isozyme-nonselective inhibitor of ACC.[6] Kinetic studies have revealed that its mode of inhibition is reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate and acetyl-CoA.[6] This suggests that CP-640186 does not directly compete with these substrates for binding to the enzyme's active site.
dot
Mechanism of CP-640186 Action
Quantitative Data on the Effects of this compound
The inhibitory effects of CP-640186 have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of ACC and Cellular Effects
| Parameter | System | Value | Reference |
| IC50 | Rat Liver ACC1 | 53 nM | [1][2][3][4] |
| IC50 | Rat Skeletal Muscle ACC2 | 61 nM | [1][2][3][4] |
| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [1] |
| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [1] |
| EC50 (Fatty Acid Oxidation Stimulation) | C2C12 cells | 57 nM | [1] |
| EC50 (Fatty Acid Oxidation Stimulation) | Isolated Rat Epitrochlearis Muscle | 1.3 µM | [1] |
Table 2: In Vivo Efficacy of CP-640186
| Parameter | Animal Model | Value | Reference |
| ED50 (Hepatic Malonyl-CoA Reduction) | Rats | 55 mg/kg | [5][6] |
| ED50 (Soleus Muscle Malonyl-CoA Reduction) | Rats | 6 mg/kg | [5][6] |
| ED50 (Quadriceps Muscle Malonyl-CoA Reduction) | Rats | 15 mg/kg | [5][6] |
| ED50 (Cardiac Muscle Malonyl-CoA Reduction) | Rats | 8 mg/kg | [5][6] |
| ED50 (Fatty Acid Synthesis Inhibition) | Rats | 13 mg/kg | [5][6] |
| ED50 (Fatty Acid Synthesis Inhibition) | CD1 Mice | 11 mg/kg | [5][6] |
| ED50 (Fatty Acid Synthesis Inhibition) | ob/ob Mice | 4 mg/kg | [5][6] |
| ED50 (Whole Body Fatty Acid Oxidation Stimulation) | Rats | ~30 mg/kg | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of CP-640186. Below are representative protocols for key experiments.
In Vitro ACC Inhibition Assay
This protocol outlines a method to determine the IC50 of CP-640186 against purified ACC.
Materials:
-
Purified rat liver ACC1 or rat skeletal muscle ACC2
-
This compound
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (containing 14C)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of purified ACC enzyme, and the various concentrations of CP-640186 or vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and [14C]bicarbonate.
-
Incubate the reaction for 10 minutes at 37°C.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Dry the samples to remove unreacted [14C]bicarbonate.
-
Resuspend the samples in water and add scintillation fluid.
-
Measure the incorporation of 14C into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of CP-640186 and determine the IC50 value by non-linear regression analysis.
dot
ACC Inhibition Assay Workflow
Cellular Fatty Acid Synthesis Assay in HepG2 Cells
This protocol describes a method to measure the effect of CP-640186 on de novo fatty acid synthesis in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
[14C]acetate
-
Phosphate-buffered saline (PBS)
-
Saponification reagent (e.g., 30% KOH)
-
Acidification reagent (e.g., concentrated HCl)
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation fluid and counter
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CP-640186 or vehicle control for a predetermined time (e.g., 2 hours).
-
Add [14C]acetate to the culture medium and incubate for an additional 2-4 hours.
-
Wash the cells with cold PBS to remove unincorporated [14C]acetate.
-
Lyse the cells and saponify the lipids by adding a saponification reagent and heating at 70°C.
-
Cool the samples and acidify to protonate the fatty acids.
-
Extract the fatty acids into an organic solvent.
-
Transfer the organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation fluid and measure the amount of 14C incorporated into fatty acids using a scintillation counter.
-
Normalize the results to the total protein content of each well and calculate the EC50 value.
Cellular Fatty Acid Oxidation Assay in C2C12 Myotubes
This protocol details a method to assess the impact of CP-640186 on fatty acid oxidation in a mouse muscle cell line.
Materials:
-
C2C12 myotubes (differentiated from myoblasts)
-
Cell culture medium
-
This compound
-
[3H]palmitate complexed to BSA
-
Reaction medium (e.g., Krebs-Ringer bicarbonate buffer)
-
Perchloric acid
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Differentiate C2C12 myoblasts into myotubes in a multi-well plate.
-
Pre-incubate the myotubes with various concentrations of CP-640186 or vehicle control in reaction medium for 1-2 hours.
-
Initiate the assay by adding [3H]palmitate-BSA complex to the wells.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Transfer the supernatant to a new tube containing activated charcoal to separate the acid-soluble metabolites (3H2O) from the unoxidized [3H]palmitate.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the amount of 3H2O produced using a scintillation counter.
-
Normalize the results to the total protein content and calculate the EC50 value for the stimulation of fatty acid oxidation.
Conclusion
This compound is a powerful research tool for investigating the roles of ACC1 and ACC2 in fatty acid metabolism. Its ability to potently inhibit both isoforms leads to a significant reduction in fatty acid synthesis and a corresponding increase in fatty acid oxidation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of ACC inhibition in various metabolic diseases. The well-defined mechanism of action and the availability of robust assay methodologies make CP-640186 an invaluable compound for advancing our understanding of metabolic regulation.
References
- 1. Hepatic malonyl-CoA levels of fed, fasted and diabetic rats as measured using a simple radioisotopic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of malonyl-coenzyme A in rat heart, kidney, and liver: a comparison between acetyl-coenzyme A and butyryl-coenzyme A as fatty acid synthase primers in the assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
CP-640186 Hydrochloride: An In-Depth Analysis of its Isozyme Selectivity for Acetyl-CoA Carboxylase 1 and 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 hydrochloride is a potent, cell-permeable, and orally active allosteric inhibitor of acetyl-CoA carboxylase (ACC). ACC is a rate-limiting enzyme in the biosynthesis of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. In mammals, two isozymes of ACC exist, ACC1 and ACC2, which are encoded by distinct genes and exhibit different tissue distributions and subcellular localizations, reflecting their specialized roles in lipid metabolism. This technical guide provides a comprehensive overview of the isozyme selectivity of this compound for ACC1 versus ACC2, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation: Isozyme Selectivity of this compound
This compound has been characterized as an isozyme-nonselective inhibitor of ACC, demonstrating comparable potency against both ACC1 and ACC2.[1][2][3][4] The inhibitory activity is reversible and exhibits an uncompetitive mechanism with respect to ATP, and non-competitive inhibition with respect to acetyl-CoA, citrate, and bicarbonate.[5][6]
| Parameter | ACC1 (rat liver) | ACC2 (rat skeletal muscle) | Reference |
| IC₅₀ | 53 nM | 61 nM | [1][2][3][4] |
Table 1: In vitro inhibitory potency of this compound against ACC isozymes. The IC₅₀ values indicate that CP-640186 inhibits both ACC1 and ACC2 in the low nanomolar range with minimal selectivity between the two isozymes.
Signaling Pathways and Experimental Workflows
The differential roles of ACC1 and ACC2 in cellular metabolism are central to understanding the downstream effects of their inhibition by CP-640186.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of CP-640186 are provided below.
ACC Inhibition Assay (In Vitro)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against purified ACC isozymes.
-
Enzyme Source: Purified recombinant human ACC1 and ACC2 or ACC1 and ACC2 partially purified from rat liver and skeletal muscle, respectively.
-
Assay Principle: The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into acid-stable malonyl-CoA.
-
Procedure:
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 2 mM DTT, 5 mM MgCl₂, 5 mM potassium citrate, and 0.75 mg/ml fatty-acid-free BSA.
-
Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 1%) to the wells of a microplate.
-
Add the purified ACC enzyme to the wells and pre-incubate with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a substrate mixture containing ATP, acetyl-CoA, and [¹⁴C]NaHCO₃. Final concentrations are typically around 0.5 mM ATP, 0.2 mM acetyl-CoA, and 2 mM [¹⁴C]NaHCO₃.
-
Incubate the reaction mixture at 37°C for 10-20 minutes.
-
Terminate the reaction by adding a small volume of strong acid (e.g., 6 M HCl). This also removes unincorporated [¹⁴C]NaHCO₃ as ¹⁴CO₂.
-
Transfer an aliquot of the reaction mixture to a scintillation vial containing scintillant and measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fatty Acid Synthesis (FAS) Assay in HepG2 Cells
This cell-based assay measures the rate of de novo fatty acid synthesis.
-
Cell Line: HepG2 human hepatoma cells, which have a high rate of lipogenesis.
-
Principle: The incorporation of radiolabeled acetate ([¹⁴C]-acetate) into newly synthesized lipids is quantified.
-
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubate the cells with varying concentrations of this compound in serum-free medium for 1-2 hours.
-
Add [¹⁴C]-acetate to the medium and incubate for an additional 2-4 hours.
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).
-
Wash the lipid extract to remove any remaining aqueous contaminants.
-
Evaporate the solvent and measure the radioactivity of the lipid fraction using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
-
Calculate the EC₅₀ for the inhibition of fatty acid synthesis.
-
Fatty Acid Oxidation (FAO) Assay in C2C12 Myotubes
This assay determines the rate of mitochondrial β-oxidation of fatty acids in muscle cells.
-
Cell Line: C2C12 mouse myoblasts, differentiated into myotubes.
-
Principle: The assay measures the production of radiolabeled CO₂ ([¹⁴C]CO₂) from the oxidation of [¹⁴C]-palmitate.
-
Procedure:
-
Differentiate C2C12 myoblasts into myotubes in a multi-well plate.
-
Pre-incubate the myotubes with varying concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer buffer) for 1-2 hours.
-
Add [¹⁴C]-palmitate complexed to fatty-acid-free BSA to the wells. The plate is sealed or a system is used to trap the evolved CO₂.
-
Incubate for 1-3 hours at 37°C.
-
Acidify the medium (e.g., with perchloric acid) to stop the reaction and drive all dissolved ¹⁴CO₂ into the gas phase.
-
Trap the evolved ¹⁴CO₂ in a basic solution (e.g., NaOH or a commercial CO₂ trapping agent) placed in a separate compartment within the sealed well or system.
-
Measure the radioactivity of the trapping solution using a scintillation counter.
-
Normalize the results to the total protein content.
-
Calculate the EC₅₀ for the stimulation of fatty acid oxidation.
-
Malonyl-CoA Quantification in Rat Tissues
This protocol describes the extraction and measurement of malonyl-CoA levels in tissues.
-
Tissues: Liver and skeletal muscle from rats treated with this compound or vehicle.
-
Principle: Malonyl-CoA is extracted from the tissue and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Procedure:
-
Rapidly freeze-clamp the tissues in situ to halt metabolic activity.
-
Homogenize the frozen tissue in a cold solution of perchloric acid or trichloroacetic acid to precipitate proteins and extract the acid-soluble CoA esters.
-
Centrifuge the homogenate to pellet the precipitated protein.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Analyze the purified extract by reverse-phase HPLC coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate malonyl-CoA from other acyl-CoAs on the HPLC column.
-
Detect and quantify malonyl-CoA by MS using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard.
-
Express the results as nmol/g of wet tissue weight.
-
Conclusion
This compound is a non-selective inhibitor of both ACC1 and ACC2, with IC₅₀ values in the low nanomolar range for both isozymes. This lack of selectivity allows it to simultaneously inhibit de novo lipogenesis in lipogenic tissues (via ACC1 inhibition) and stimulate fatty acid oxidation in oxidative tissues (by reducing malonyl-CoA levels and disinhibiting CPT1 via ACC2 inhibition). The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of ACC inhibitors like CP-640186, enabling researchers to assess their biochemical potency, cellular activity, and in vivo efficacy. The provided diagrams illustrate the central role of ACC isozymes in lipid metabolism and the workflow for characterizing their inhibitors.
References
- 1. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CP-640186 Hydrochloride: A Technical Guide for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including abdominal obesity, hyperglycemia, dyslipidemia, and hypertension, presents a significant and growing challenge to public health. A key therapeutic target in the management of this complex disorder is the enzyme Acetyl-CoA Carboxylase (ACC). This technical guide provides an in-depth overview of CP-640186 hydrochloride, a potent, isozyme-nonselective inhibitor of ACC. We will delve into its mechanism of action, present detailed experimental protocols for its evaluation, and summarize key quantitative data from preclinical studies. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for metabolic syndrome.
Introduction to CP-640186 and its Target: Acetyl-CoA Carboxylase (ACC)
This compound is a synthetic, orally active, and cell-permeable small molecule that acts as a potent inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3][4] ACC is a critical enzyme in the regulation of fatty acid metabolism.[5][6][7] It exists in two primary isoforms, ACC1 and ACC2, which have distinct localizations and functions.[8]
-
ACC1 is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. It catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in de novo fatty acid synthesis.[9]
-
ACC2 is located on the outer mitochondrial membrane, primarily in oxidative tissues like skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[9]
By inhibiting both ACC1 and ACC2, CP-640186 offers a dual mechanism of action: it simultaneously suppresses fatty acid synthesis and promotes fatty acid oxidation.[5][10] This combined effect makes it a compelling candidate for addressing the multifaceted nature of metabolic syndrome.[8][11]
Mechanism of Action of CP-640186
CP-640186 is a reversible, allosteric inhibitor of both ACC1 and ACC2.[2][12] Its inhibition is characterized as uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and the allosteric activator citrate.[2][13] This suggests that CP-640186 binds to the carboxyltransferase (CT) domain of the enzyme at the interface between the two monomers of the CT dimer.[2]
The inhibition of ACC by CP-640186 leads to a reduction in intracellular malonyl-CoA concentrations.[4][10] This decrease in malonyl-CoA has two major downstream effects:
-
Inhibition of Fatty Acid Synthesis: With less malonyl-CoA available as a substrate for fatty acid synthase, the synthesis of new fatty acids is curtailed.[5]
-
Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in their β-oxidation for energy production.[5][9]
The following diagram illustrates the signaling pathway affected by CP-640186.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Efficacy of CP-640186
| Parameter | Species | Enzyme/Cell Line | Value | Reference(s) |
| IC50 | Rat | Liver ACC1 | 53 nM | [1][3][6][13][14] |
| Rat | Skeletal Muscle ACC2 | 61 nM | [1][3][6][13][14] | |
| Rat | ACC1 & ACC2 (general) | ~55 nM | [10] | |
| EC50 | ||||
| Fatty Acid Synthesis | Human | HepG2 cells | 0.62 µM | [1][3] |
| Triglyceride Synthesis | Human | HepG2 cells | 1.8 µM | [1][3] |
| Fatty Acid Oxidation | Mouse | C2C12 cells | 57 nM | [1][10] |
| Fatty Acid Oxidation | Rat | Epitrochlearis muscle strips | 1.3 µM | [6][10][13] |
Table 2: In Vivo Efficacy of CP-640186
| Parameter | Species | Tissue/Effect | Value (ED50) | Reference(s) |
| Malonyl-CoA Reduction | Rat | Liver | 55 mg/kg | [10][13] |
| Rat | Soleus Muscle | 6 mg/kg | [10][13] | |
| Rat | Quadriceps Muscle | 15 mg/kg | [10][13] | |
| Rat | Cardiac Muscle | 8 mg/kg | [10][13] | |
| Fatty Acid Synthesis Inhibition | Rat | 13 mg/kg | [2][10] | |
| Mouse (CD1) | 11 mg/kg | [2][10] | ||
| Mouse (ob/ob) | 4 mg/kg | [2][10] | ||
| Fatty Acid Oxidation Stimulation | Rat | Whole Body | ~30 mg/kg | [6][10][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of CP-640186.
In Vitro Assays
The following diagram outlines a general workflow for the in vitro evaluation of an ACC inhibitor.
This assay determines the direct inhibitory effect of CP-640186 on ACC activity.
-
Enzyme Source: Purified recombinant human or rat ACC1 and ACC2.
-
Assay Principle: The activity of ACC is measured by quantifying the production of ADP, a product of the ATP-dependent carboxylation of acetyl-CoA. This can be achieved using a commercially available ADP-Glo™ kinase assay kit.
-
Procedure: a. Prepare a reaction mixture containing assay buffer, purified ACC enzyme, and the test compound (CP-640186) at various concentrations. b. Initiate the reaction by adding the substrates: acetyl-CoA, ATP, and bicarbonate. c. Incubate the reaction at 37°C for a defined period. d. Stop the reaction and measure the amount of ADP produced according to the kit manufacturer's instructions, typically involving a luminescence-based detection method.
-
Data Analysis: Calculate the percentage of ACC inhibition at each concentration of CP-640186 and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the effect of CP-640186 on de novo fatty acid synthesis in a human liver cell line.
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Procedure: a. Plate HepG2 cells in multi-well plates and allow them to adhere. b. Treat the cells with various concentrations of CP-640186 for a specified duration (e.g., 2 hours). c. Add a radiolabeled precursor, such as [14C]-acetate, to the culture medium and incubate for a further period (e.g., 2-4 hours). d. Terminate the incubation, wash the cells, and lyse them. e. Extract the total lipids from the cell lysate. f. Separate the fatty acid fraction from other lipids using thin-layer chromatography (TLC) or solid-phase extraction. g. Quantify the amount of incorporated radioactivity in the fatty acid fraction using liquid scintillation counting.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Calculate the percentage of inhibition of fatty acid synthesis and determine the EC50 value.
This assay assesses the ability of CP-640186 to stimulate fatty acid oxidation in a mouse muscle cell line.
-
Cell Culture and Differentiation: Culture C2C12 myoblasts and induce differentiation into myotubes by switching to a low-serum medium.
-
Procedure: a. Treat the differentiated C2C12 myotubes with various concentrations of CP-640186 for a defined period. b. Incubate the cells with a radiolabeled fatty acid, such as [3H]-palmitate or [14C]-palmitate, complexed to BSA. c. During the incubation, the radiolabeled fatty acid will be oxidized, producing radiolabeled water ([3H]H2O) or carbon dioxide ([14C]CO2). d. Collect the culture medium and separate the radiolabeled water or capture the radiolabeled CO2. e. Quantify the amount of radioactivity using liquid scintillation counting.
-
Data Analysis: Normalize the results to the total protein content. Calculate the fold-stimulation of fatty acid oxidation and determine the EC50 value.
In Vivo Experiments
Rodent models of obesity and metabolic syndrome, such as diet-induced obese (DIO) mice or genetically obese ob/ob mice, are commonly used to evaluate the in vivo efficacy of CP-640186.[7][10]
CP-640186 is typically administered orally via gavage.[7]
-
Preparation: Dissolve this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose.[7]
-
Administration: Administer the solution to the animals using a gavage needle at the desired dose. The volume administered should be appropriate for the size of the animal.
This procedure quantifies the direct target engagement of CP-640186 in various tissues.
-
Tissue Collection: At a specified time after drug administration, euthanize the animals and rapidly collect tissues of interest (e.g., liver, skeletal muscle, heart).
-
Extraction: Immediately freeze-clamp the tissues and homogenize them in an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract the acyl-CoAs.[12]
-
Quantification: a. Isolate the acyl-CoAs from the extract using solid-phase extraction.[12] b. Separate and quantify malonyl-CoA using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[12][15]
-
Data Analysis: Express malonyl-CoA levels as nmol/g of tissue and calculate the ED50 for malonyl-CoA reduction.
A GTT is performed to assess the effect of CP-640186 on glucose homeostasis.
-
Fasting: Fast the animals for a specified period (e.g., 4-6 hours) prior to the test.
-
Baseline Measurement: Measure the baseline blood glucose level from a tail snip.
-
Glucose Administration: Administer a bolus of glucose solution orally or via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
This compound is a well-characterized, potent, and non-selective inhibitor of ACC1 and ACC2. Its dual mechanism of action, leading to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation, positions it as a valuable research tool and a potential therapeutic agent for metabolic syndrome. The comprehensive data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of metabolic disease research. Further investigation into the long-term efficacy and safety of ACC inhibitors like CP-640186 is warranted to fully elucidate their therapeutic potential.
References
- 1. static.igem.org [static.igem.org]
- 2. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Acetyl-CoA Carboxylase (ACC) Activity Assay Kit - Elabscience® [elabscience.com]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CP-640186 Hydrochloride: A Potent Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological effects of this compound. Detailed experimental methodologies for key assays are provided, along with a summary of its quantitative effects on ACC activity, fatty acid synthesis, and fatty acid oxidation. Signaling pathway and experimental workflow diagrams are included to visually represent its mode of action and potential research applications.
Chemical Properties and Data
This compound is a synthetic compound belonging to the N-substituted bipiperidylcarboxamide class of molecules. Its chemical and physical properties are summarized in the table below.
| Property | Value | Citation(s) |
| CAS Number | 591778-70-0 | [1][2][3] |
| Molecular Formula | C₃₀H₃₅N₃O₃ · HCl | [1] |
| Molecular Weight | 522.08 g/mol | [1][2][3] |
| Appearance | White to off-white or light orange solid powder | [1][3] |
| Solubility | Soluble in DMSO. Water solubility is 2 mg/mL (warmed). | [1][3] |
| Storage | Store at -20°C for long-term storage under dry conditions. | [3] |
Mechanism of Action
CP-640186 is an isozyme-nonselective inhibitor of both ACC1 and ACC2.[4][5] It acts as a reversible, allosteric inhibitor that is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[4][6] The primary mechanism involves the inhibition of the carboxyltransferase (CT) domain of ACC, which prevents the carboxylation of acetyl-CoA to malonyl-CoA.[1] This reduction in malonyl-CoA levels has a dual effect on fatty acid metabolism:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a fundamental building block for the synthesis of fatty acids. By decreasing its availability, CP-640186 effectively inhibits de novo lipogenesis.[4][5]
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is also a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186 disinhibits CPT1, leading to an increase in fatty acid oxidation.[4]
This dual action makes CP-640186 a valuable tool for studying metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Signaling Pathway of CP-640186 Action
References
The Role of CP-640186 in Lipogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 is a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, CP-640186 effectively modulates lipogenesis and fatty acid oxidation, demonstrating significant potential for the treatment of metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of CP-640186, supported by quantitative data from key preclinical studies. Detailed experimental protocols for the evaluation of ACC inhibitors are also presented, alongside visualizations of the relevant metabolic pathways and experimental workflows.
Introduction
Abnormal lipid metabolism, characterized by excessive fatty acid synthesis (lipogenesis) and reduced fatty acid oxidation, is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Acetyl-CoA Carboxylase (ACC) is a key regulatory enzyme in this process, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA serves as a crucial building block for the synthesis of fatty acids and also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.
There are two main isoforms of ACC in mammals: ACC1, which is predominantly found in lipogenic tissues such as the liver and adipose tissue, and ACC2, which is primarily located in oxidative tissues like skeletal muscle and the heart. The dual role of malonyl-CoA in promoting fatty acid synthesis and inhibiting fatty acid oxidation makes ACC an attractive therapeutic target for metabolic diseases.
CP-640186 is a synthetic, cell-permeable, and orally active N-substituted bipiperidylcarboxamide that acts as a potent, isozyme-nonselective inhibitor of ACC.[1][2] Its ability to inhibit both ACC1 and ACC2 allows it to simultaneously suppress de novo lipogenesis and stimulate fatty acid oxidation, offering a comprehensive approach to correcting dysregulated lipid metabolism.
Mechanism of Action of CP-640186
CP-640186 exerts its inhibitory effect on ACC through a reversible, non-competitive mechanism with respect to bicarbonate, acetyl-CoA, and citrate, and an uncompetitive mechanism with respect to ATP.[3] Structural studies have revealed that CP-640186 binds to the carboxyltransferase (CT) domain of ACC, at the interface of the CT dimer.[4] This binding interferes with the carboxyl transfer reaction, the second half-reaction catalyzed by ACC, thereby preventing the formation of malonyl-CoA.
The reduction in intracellular malonyl-CoA levels has two major consequences:
-
Inhibition of Lipogenesis: With reduced availability of malonyl-CoA, the substrate for fatty acid synthase (FAS), the synthesis of new fatty acids is significantly decreased.
-
Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA alleviates the inhibition of CPT-1, allowing for increased transport of fatty acids into the mitochondria, leading to a higher rate of β-oxidation.
This dual mechanism of action makes CP-640186 a powerful modulator of lipid homeostasis.
Figure 1: Signaling pathway of CP-640186 in regulating lipogenesis and fatty acid oxidation.
Quantitative Data
The efficacy of CP-640186 has been demonstrated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of CP-640186
| Parameter | System | Value | Reference |
| IC50 (ACC1) | Rat Liver | 53 nM | [5] |
| IC50 (ACC2) | Rat Skeletal Muscle | 61 nM | [5] |
| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [5] |
| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [5] |
| EC50 (Fatty Acid Oxidation Stimulation) | C2C12 cells | 57 nM | [3] |
| EC50 (Fatty Acid Oxidation Stimulation) | Isolated Rat Epitrochlearis Muscle | 1.3 µM | [3] |
Table 2: In Vivo Efficacy of CP-640186
| Parameter | Animal Model | ED50 | Reference |
| Malonyl-CoA Lowering (Hepatic) | Rats | 55 mg/kg | [3] |
| Malonyl-CoA Lowering (Soleus Muscle) | Rats | 6 mg/kg | [3] |
| Malonyl-CoA Lowering (Quadriceps Muscle) | Rats | 15 mg/kg | [3] |
| Malonyl-CoA Lowering (Cardiac Muscle) | Rats | 8 mg/kg | [3] |
| Fatty Acid Synthesis Inhibition | Rats | 13 mg/kg | [3] |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | [3] |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | [3] |
| Whole Body Fatty Acid Oxidation Stimulation | Rats | ~30 mg/kg | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ACC inhibitors like CP-640186.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay determines the in vitro potency of a compound to inhibit ACC activity.
Figure 2: Workflow for a typical ACC inhibition assay.
Materials:
-
Purified recombinant human ACC1 or ACC2
-
CP-640186 or other test compounds
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate ([¹⁴C]-labeled for radiometric detection)
-
Scintillation fluid and counter (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer and purified ACC enzyme.
-
Add varying concentrations of CP-640186 or the test compound to the wells of a microplate.
-
Add the enzyme mixture to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a substrate mixture containing acetyl-CoA, ATP, and [¹⁴C]-bicarbonate.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
For the radiometric assay, the amount of [¹⁴C]-malonyl-CoA formed is determined by scintillation counting. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
Cellular Fatty Acid Synthesis Assay in HepG2 Cells
This assay measures the rate of de novo fatty acid synthesis in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
CP-640186 or other test compounds
-
[¹⁴C]-Acetate
-
Scintillation fluid and counter
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of CP-640186 or the test compound for a specified duration (e.g., 2 hours).
-
Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.
-
Wash the cells with PBS to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells and extract the total lipids.
-
Quantify the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the EC₅₀ value for the inhibition of fatty acid synthesis.
Cellular Fatty Acid Oxidation Assay in C2C12 Myotubes
This assay determines the rate of fatty acid oxidation in a muscle cell line.
Materials:
-
C2C12 myoblasts and differentiation medium (DMEM with horse serum)
-
CP-640186 or other test compounds
-
[¹⁴C]-Palmitate complexed to BSA
-
Scintillation fluid and counter
Procedure:
-
Culture C2C12 myoblasts and induce differentiation into myotubes.
-
Treat the differentiated myotubes with varying concentrations of CP-640186 or the test compound for a defined period (e.g., 2 hours).
-
Add [¹⁴C]-palmitate to the culture medium.
-
Incubate for a period (e.g., 2-3 hours) to allow for the oxidation of the labeled fatty acid.
-
The rate of fatty acid oxidation can be determined by measuring the production of [¹⁴C]-CO₂ (complete oxidation) or acid-soluble metabolites (incomplete oxidation).
-
Quantify the radioactivity in the respective fractions using a scintillation counter.
-
Normalize the results to the total protein content.
-
Calculate the EC₅₀ value for the stimulation of fatty acid oxidation.
Measurement of Malonyl-CoA Levels in Tissues
This method is used to quantify the direct downstream product of ACC activity in vivo.
Materials:
-
Tissue samples from animals treated with CP-640186 or vehicle
-
Internal standard (e.g., [¹³C₃]-malonyl-CoA)
-
Extraction solution (e.g., perchloric acid)
-
HPLC-MS/MS system
Procedure:
-
Rapidly collect and freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solution containing an internal standard.
-
Centrifuge the homogenate to precipitate proteins and other cellular debris.
-
Analyze the supernatant containing malonyl-CoA by HPLC-MS/MS.
-
Quantify the malonyl-CoA concentration by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Conclusion
CP-640186 is a well-characterized, potent, and isozyme-nonselective inhibitor of ACC that effectively reduces lipogenesis and enhances fatty acid oxidation. Its dual mechanism of action, supported by robust preclinical data, highlights the therapeutic potential of ACC inhibition for the management of metabolic diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel ACC inhibitors. As research in this field progresses, a deeper understanding of the intricate regulation of lipid metabolism will undoubtedly pave the way for innovative treatments for a range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
CP-640186 hydrochloride solubility and stock solution preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and stock solution preparation of CP-640186 hydrochloride in Dimethyl Sulfoxide (DMSO). CP-640186 is a potent, cell-permeable, and orally active allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism.[1][2][3][4] It non-selectively inhibits both ACC1 and ACC2 isoforms with IC₅₀ values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively.[2][3][5]
Physicochemical and Solubility Data
This compound is a light orange solid.[4] Its solubility in various solvents is crucial for the preparation of stock solutions for in vitro and in vivo experiments. It is important to use fresh, high-quality DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][5]
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 50 - 100 | 95.7 - 205.92 | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended as it is hygroscopic.[1][4] |
| Water | Insoluble | - | Data from multiple suppliers indicates insolubility or very low solubility.[5] |
| Ethanol | 97 | - | [5] |
Molecular Weight of this compound: 522.08 g/mol [2]
Stock Solution Preparation Protocol in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data).
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, briefly sonicate the solution in an ultrasonic water bath until the solution is clear.[1] Avoid excessive heating.
-
-
Sterilization (Optional): If required for the experimental application, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This step is critical for cell culture experiments.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Table 2: Example Volumes for Stock Solution Preparation
| Desired Concentration | Mass of CP-640186 HCl | Volume of DMSO |
| 10 mM | 1 mg | 191.5 µL |
| 10 mM | 5 mg | 957.7 µL |
| 20 mM | 1 mg | 95.8 µL |
| 20 mM | 5 mg | 478.9 µL |
Storage and Stability
Proper storage of the stock solution is critical to maintain the integrity of the compound.
Table 3: Storage Recommendations for this compound Stock Solution in DMSO
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 3 months | Recommended for short to medium-term storage.[6] |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
Important Considerations:
-
Solutions are reported to be unstable; it is recommended to prepare fresh solutions or purchase pre-packaged sizes.[2]
-
Always bring aliquots to room temperature before opening to prevent condensation, which can affect the concentration.
-
Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]
Mechanism of Action and Signaling Pathway
CP-640186 inhibits Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[7] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial building block for the synthesis of fatty acids and also acts as an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), which is essential for the transport of fatty acids into the mitochondria for β-oxidation.[8]
By inhibiting ACC, CP-640186 reduces the levels of malonyl-CoA. This has a dual effect:
-
Inhibition of Fatty Acid Synthesis: The decrease in malonyl-CoA limits the synthesis of new fatty acids.[8]
-
Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA relieves the inhibition of CPT1, leading to increased transport of fatty acids into the mitochondria and subsequent β-oxidation.[8]
This mechanism makes ACC inhibitors like CP-640186 valuable tools for studying metabolic diseases.
Caption: CP-640186 inhibits ACC, reducing malonyl-CoA and thus fatty acid synthesis while promoting fatty acid oxidation.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing a stock solution of this compound.
Caption: Workflow for preparing a sterile stock solution of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACC Inhibitor IV, CP-640186 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for In Vitro Assays Using CP-640186 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA.[1][2][3] There are two main isoforms of ACC: ACC1, which is located in the cytoplasm and is involved in de novo fatty acid synthesis, and ACC2, which is found on the outer mitochondrial membrane and regulates fatty acid oxidation.[4] CP-640186 is a non-selective inhibitor of both ACC1 and ACC2, making it a valuable tool for studying metabolic pathways and for the development of therapeutics for metabolic diseases such as diabetes, obesity, and cancer.[4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
CP-640186 allosterically binds to the carboxyltransferase (CT) domain of ACC, at the dimer interface.[6] This binding is reversible and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate, and uncompetitive with ATP.[6][7] By inhibiting ACC, CP-640186 reduces the production of malonyl-CoA, which in turn leads to the inhibition of fatty acid synthesis and an increase in fatty acid oxidation.[1][8]
Signaling Pathway
The signaling pathway affected by this compound is central to cellular metabolism. A simplified diagram of this pathway is presented below.
Caption: Inhibition of ACC1 and ACC2 by CP-640186.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of CP-640186.
Table 1: In Vitro Inhibitory and stimulatory Activity of CP-640186
| Parameter | Target/Cell Line | Species | Value | Reference |
| IC50 | ACC1 (liver) | Rat | 53 nM | [1][2][9] |
| IC50 | ACC2 (skeletal muscle) | Rat | 61 nM | [1][2][9] |
| EC50 (Fatty Acid Oxidation) | C2C12 cells | Mouse | 57 nM | [1][8] |
| EC50 (Fatty Acid Oxidation) | Epitrochlearis muscle | Rat | 1.3 µM | [1][8] |
| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | Human | 0.62 µM | [1] |
| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | Human | 1.8 µM | [1] |
Table 2: In Vivo Efficacy of CP-640186
| Parameter | Animal Model | ED50 | Reference |
| Fatty Acid Synthesis Inhibition | Rat | 13 mg/kg | [5][6] |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | [5][6] |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | [5][6] |
| Fatty Acid Oxidation Stimulation | Rat | ~30 mg/kg | [5] |
Experimental Protocols
Protocol 1: ACC Enzyme Inhibition Assay
This protocol is designed to determine the IC50 of CP-640186 on purified ACC1 and ACC2. The assay measures the production of ADP, a product of the ACC-catalyzed reaction.
Workflow Diagram:
Caption: Workflow for ACC enzyme inhibition assay.
Materials:
-
Purified recombinant ACC1 or ACC2
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection kit
-
White, opaque 96-well plates
Procedure:
-
Prepare CP-640186 dilutions: Prepare a stock solution of CP-640186 in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Enzyme and Inhibitor Incubation:
-
Add 5 µL of diluted CP-640186 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of diluted ACC enzyme (final concentration to be optimized for linear reaction kinetics).
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing Acetyl-CoA, ATP, and Sodium Bicarbonate in assay buffer.
-
Add 10 µL of the substrate master mix to each well to initiate the reaction. Final volume should be 25 µL.
-
-
Reaction Incubation: Incubate the plate at room temperature for 40-60 minutes.
-
ADP Detection:
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.[10][11] This typically involves adding a reagent to stop the enzymatic reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure light output via a luciferase reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CP-640186 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Fatty Acid Synthesis Inhibition Assay
This protocol measures the effect of CP-640186 on de novo fatty acid synthesis in a cellular context using a radiolabeled precursor.
Workflow Diagram:
Caption: Workflow for cellular fatty acid synthesis assay.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
[¹⁴C]-Sodium Acetate
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., hexane/isopropanol)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of CP-640186 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO).
-
Incubate for 1-2 hours.
-
-
Radiolabeling: Add [¹⁴C]-Acetate to each well to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using an appropriate organic solvent mixture.
-
-
Measurement of Radioactivity:
-
Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [¹⁴C]-acetate incorporated into lipids for each treatment condition.
-
Calculate the percentage of inhibition of fatty acid synthesis relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the CP-640186 concentration and determine the EC50 value.
-
Concluding Remarks
This compound is a powerful research tool for investigating the role of ACC in metabolic regulation. The protocols provided here offer a starting point for characterizing its inhibitory effects on ACC activity and fatty acid synthesis in vitro. Researchers should optimize these protocols for their specific experimental systems and cell types. Careful handling and appropriate safety precautions are necessary when working with chemical inhibitors and radioactive materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for CP-640186 Hydrochloride in HepG2 Cell Lipogenesis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2][3] This reaction is the rate-limiting step in de novo lipogenesis. There are two main isoforms of ACC: ACC1, which is predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily located in oxidative tissues such as skeletal muscle and the heart. CP-640186 is a non-selective inhibitor of both ACC1 and ACC2, with IC50 values of 53 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2.[1][2][4] By inhibiting ACC, CP-640186 effectively blocks the synthesis of fatty acids and can stimulate fatty acid oxidation.[5][6] This makes it a valuable tool for studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[5][7]
The human hepatoma cell line, HepG2, is a widely used in vitro model for studying hepatic lipid metabolism. These cells can be induced to accumulate lipids, mimicking the steatosis observed in NAFLD, by exposing them to high concentrations of glucose and insulin. This application note provides a detailed protocol for utilizing this compound to investigate its inhibitory effects on lipogenesis in HepG2 cells.
Mechanism of Action
This compound acts as a reversible, non-competitive inhibitor with respect to bicarbonate and acetyl-CoA, and uncompetitive with respect to ATP, indicating it interferes with the carboxyl transfer reaction of ACC.[4][5] By inhibiting both ACC1 and ACC2, CP-640186 not only curtails fatty acid synthesis in the liver but also promotes the oxidation of fatty acids in muscle tissue.[5][6] In HepG2 cells, CP-640186 has been shown to inhibit fatty acid and triglyceride synthesis in a concentration-dependent manner.[1][2][5]
Data Presentation
The following table summarizes the quantitative data for this compound's activity.
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 (ACC1) | Rat Liver | 53 nM | [1][2][4] |
| IC50 (ACC2) | Rat Skeletal Muscle | 61 nM | [1][2][4] |
| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [1][2] |
| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [1][2] |
| EC50 (Palmitate Oxidation Stimulation) | C2C12 cells | 57 nM | [1][5] |
Experimental Protocols
Protocol 1: Induction of Lipogenesis in HepG2 Cells
This protocol describes how to induce lipid accumulation in HepG2 cells to model hepatic steatosis.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with low glucose (5.5 mM)
-
DMEM with high glucose (25-30 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution (human, recombinant)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well or 96-well)
Procedure:
-
Cell Culture: Culture HepG2 cells in low glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells in 6-well or 96-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash the cells twice with sterile PBS. Then, incubate the cells in serum-free low glucose DMEM for 12-24 hours.
-
Induction: To induce lipogenesis, replace the starvation medium with high glucose DMEM (final concentration 30 mM) supplemented with insulin (final concentration 1 µM).[8][9] Incubate for 24 to 48 hours.
Protocol 2: Treatment with this compound
This protocol outlines the treatment of lipogenic HepG2 cells with CP-640186.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipogenesis-inducing medium (from Protocol 1)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare working solutions of CP-640186 by diluting the stock solution in the lipogenesis-inducing medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., <0.1%).
-
Treatment: After the 24-48 hour lipogenesis induction period, replace the medium with the prepared CP-640186 working solutions or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells with CP-640186 for the desired treatment period. Based on available data, a 2-hour incubation is sufficient to observe inhibition of fatty acid synthesis.[1][2]
Protocol 3: Quantification of Intracellular Lipids using Oil Red O Staining
This protocol provides a method to visualize and quantify neutral lipid accumulation in HepG2 cells.
Materials:
-
Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)
-
Formalin (10%)
-
Isopropanol (60%)
-
PBS
Procedure:
-
Fixation: After treatment, aspirate the medium and wash the cells gently with PBS. Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Prepare a fresh Oil Red O working solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water) and filtering it. Incubate the fixed cells with the Oil Red O working solution for 20-30 minutes at room temperature.
-
Washing: Wash the cells repeatedly with distilled water until the wash water is clear.
-
Imaging: Visualize the stained lipid droplets under a microscope and capture images.
-
Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluted stain at a wavelength of 490-520 nm using a microplate reader.
Visualizations
Caption: Signaling pathway of de novo lipogenesis and inhibition by CP-640186.
Caption: Experimental workflow for studying CP-640186 in HepG2 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-640186 Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral and intravenous administration of the Acetyl-CoA carboxylase (ACC) inhibitor, CP-640186 hydrochloride, to rats. The included information is intended to guide researchers in designing and executing in vivo studies to evaluate the compound's pharmacokinetic and pharmacodynamic properties.
Overview
CP-640186 is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2, the rate-limiting enzymes in fatty acid synthesis.[1][2][3] Inhibition of ACC leads to a decrease in malonyl-CoA levels, which in turn suppresses fatty acid synthesis and promotes fatty acid oxidation.[4][5] These mechanisms make CP-640186 a valuable tool for research in metabolic diseases such as obesity and diabetes.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective doses of CP-640186 in male Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of CP-640186 in Male Sprague-Dawley Rats [1][6]
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |
| Plasma Half-life (t½) | 1.5 h | 1.5 h |
| Bioavailability (F) | - | 39% |
| Plasma Clearance (Clp) | 65 mL/min/kg | - |
| Volume of Distribution (Vdss) | 5 L/kg | - |
| Time to Maximum Concentration (Tmax) | - | 1.0 h |
| Maximum Concentration (Cmax) | - | 345 ng/mL |
| Area Under the Curve (AUC0-∞) | - | 960 ng·h/mL |
Table 2: Effective Doses (ED50) of CP-640186 in Rats [1][3][4][5]
| Pharmacodynamic Effect | Tissue | ED50 (mg/kg) |
| Malonyl-CoA Lowering | Liver | 55 |
| Soleus Muscle | 6 | |
| Quadriceps Muscle | 15 | |
| Cardiac Muscle | 8 | |
| Inhibition of Fatty Acid Synthesis | Whole Body | 13 |
| Stimulation of Fatty Acid Oxidation | Whole Body | ~30 |
Signaling Pathway
CP-6401t86 exerts its effects by inhibiting Acetyl-CoA Carboxylase (ACC), a critical enzyme in lipid metabolism. The diagram below illustrates the signaling pathway affected by CP-640186.
References
- 1. lar.fsu.edu [lar.fsu.edu]
- 2. research.vt.edu [research.vt.edu]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: CP-640186 Hydrochloride Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and oral administration of CP-640186 hydrochloride to mice via gavage. This document also includes information on the mechanism of action, relevant in vivo data, and safety considerations to guide researchers in their experimental design.
Introduction
CP-640186 is a potent, cell-permeable, and orally active inhibitor of both isoforms of Acetyl-CoA carboxylase (ACC), ACC1 and ACC2, with IC50 values of 53 nM and 61 nM for the rat liver and skeletal muscle enzymes, respectively.[1][2][3][4] ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.[5] By inhibiting ACC, CP-640186 effectively blocks de novo lipogenesis and stimulates fatty acid oxidation.[1][3][6] These characteristics make it a valuable tool for studying metabolic diseases such as obesity and non-alcoholic fatty liver disease in preclinical models.
Mechanism of Action
CP-640186 exerts its effects by allosterically inhibiting the carboxyltransferase (CT) domain of ACC.[5][7] This inhibition is reversible and non-competitive with respect to acetyl-CoA, ATP, and bicarbonate.[2][7] The resulting decrease in intracellular malonyl-CoA levels leads to two primary metabolic outcomes:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of new fatty acids.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the rate-limiting step of fatty acid entry into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186 relieves this inhibition, thereby promoting the burning of fatty acids for energy.
Mechanism of action of CP-640186.
Quantitative In Vivo Data
The following tables summarize the pharmacokinetic and pharmacodynamic properties of CP-640186 in mice following oral administration.
Table 1: Pharmacokinetic Parameters of CP-640186 in ob/ob Mice [2]
| Parameter | Value |
| Dose (Oral) | 10 mg/kg |
| Bioavailability | 50% |
| Tmax | 0.25 h |
| Cmax | 2177 ng/mL |
| AUC0-∞ | 3068 ng·h/mL |
| Plasma Half-life | 1.1 h |
| Clp | 54 ml/min/kg |
Table 2: In Vivo Efficacy (ED50) of CP-640186 in Mice [2][6][7]
| Efficacy Endpoint | Mouse Strain | ED50 (mg/kg) |
| Inhibition of Fatty Acid Synthesis | CD1 | 11 |
| Inhibition of Fatty Acid Synthesis | ob/ob | 4 |
Experimental Protocol: Oral Gavage of this compound in Mice
This protocol outlines the steps for the preparation and administration of this compound to mice.
Materials
-
This compound (solid powder)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water[8][9]
-
Sterile water for injection
-
Weighing scale
-
Spatula
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, for solubility enhancement)
-
Animal weighing scale
-
Mouse gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip)[10]
-
1 mL syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Formulation Preparation
-
Calculate the required amount of this compound and vehicle.
-
Example calculation for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
For a batch of 10 mice, you would need 2.5 mg of CP-640186 in 2.5 mL of vehicle. It is recommended to prepare a slight excess (e.g., 3-4 mL) to account for transfer losses.
-
-
Prepare the 0.5% CMC vehicle:
-
Weigh 0.5 g of CMC and slowly add it to 100 mL of sterile water while stirring to avoid clumping.
-
Stir until the CMC is fully dissolved. This may take some time.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Add the powder to a conical tube.
-
Add the calculated volume of the 0.5% CMC vehicle.
-
Vortex the suspension vigorously for 1-2 minutes until a homogenous suspension is achieved.
-
If solubility is an issue, sonication can be used to aid in dispersion.
-
Oral Gavage Procedure
-
Animal Preparation:
-
Gavage Needle and Syringe Preparation:
-
Attach the appropriate size gavage needle to a 1 mL syringe.
-
Draw up the calculated volume of the CP-640186 suspension into the syringe. Ensure there are no air bubbles.
-
-
Administration:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing or lethargy.[11]
-
Continue to monitor the animals daily for any adverse effects.
-
Workflow for CP-640186 oral gavage.
Safety and Toxicity Considerations
CP-640186 has been described as non-toxic in mice at therapeutic doses.[7][12] In a study involving daily oral administration for 4 weeks at a dose of 75 mg/kg, no signs of toxicity, such as an unhealthy coat, skin erythema, depression, or mortality, were observed in the mice.[8][13] However, as with any experimental compound, it is crucial to monitor animals closely for any adverse reactions. Developmental toxicity, including growth retardation and malformations, has been observed with other ACC inhibitors in rats and rabbits, suggesting caution should be exercised in studies involving pregnant animals.[14] Standard safety precautions, including the use of appropriate PPE, should be followed during the handling and preparation of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACC Inhibitor IV, CP-640186 | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. db.cngb.org [db.cngb.org]
Determining the Effective Concentration of CP-640186 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 is a potent, cell-permeable, and isozyme-nonselective small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] Malonyl-CoA is a key building block for the synthesis of new fatty acids and also acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation.[4][5] By inhibiting both ACC1 (cytosolic, involved in fatty acid synthesis) and ACC2 (mitochondrial, involved in regulating fatty acid oxidation), CP-640186 effectively shifts cellular metabolism from fatty acid synthesis towards fatty acid oxidation.[6][7] This dual action makes CP-640186 a valuable research tool for studying metabolic pathways and a potential therapeutic agent for metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease.[8][9]
These application notes provide a comprehensive guide for researchers to determine the effective concentration of CP-640186 in various cell culture models. The protocols outlined below will enable the assessment of CP-640186's impact on cell viability, its direct inhibitory effect on fatty acid synthesis, and its stimulatory effect on fatty acid oxidation.
Mechanism of Action of CP-640186
CP-640186 acts as a reversible and allosteric inhibitor of both ACC1 and ACC2.[10] Its inhibition is non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[6] The inhibition of ACC by CP-640186 leads to a decrease in intracellular malonyl-CoA levels.[2] This reduction in malonyl-CoA has two major downstream effects:
-
Inhibition of Fatty Acid Synthesis: With less malonyl-CoA available, the process of de novo fatty acid synthesis is suppressed.
-
Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria, leading to a higher rate of β-oxidation.[4][5]
Figure 1: Simplified signaling pathway of CP-640186 action.
Reported Effective Concentrations of CP-640186
The effective concentration of CP-640186 can vary significantly depending on the cell type, the duration of treatment, and the specific biological endpoint being measured. The following table summarizes previously reported effective concentrations in various cell lines.
| Cell Line | Biological Effect | Effective Concentration (EC50 / IC50) | Reference |
| HepG2 | Inhibition of Fatty Acid Synthesis | ~0.62 µM | [1] |
| HepG2 | Inhibition of Triglyceride Synthesis | ~1.8 µM | [1] |
| C2C12 | Stimulation of Fatty Acid Oxidation | 57 nM | [1][6] |
| H460 | Inhibition of Cell Growth (48h) | 20 µM | [1] |
| BHK-21 | Antiviral (Dengue Virus) | 0.96 - 1.69 µM | [9] |
Experimental Protocols
To determine the optimal concentration of CP-640186 for your specific cell model and research question, a dose-response analysis is recommended for each of the following key assays.
Figure 2: General experimental workflow for determining the effective concentration of CP-640186.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic or cytostatic effects of CP-640186 on the chosen cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
CP-640186
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
CP-640186 Treatment:
-
Prepare a stock solution of CP-640186 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the CP-640186 stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of CP-640186.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the CP-640186 concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: De Novo Fatty Acid Synthesis Assay (Radiolabeled Acetate Incorporation)
This assay directly measures the inhibitory effect of CP-640186 on the synthesis of new fatty acids.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well or 12-well cell culture plates
-
CP-640186
-
DMSO (sterile)
-
[¹⁴C]-Sodium Acetate (or [³H]-Sodium Acetate)
-
PBS
-
Lipid extraction solution (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates and grow to near confluency.
-
Pre-treat the cells with a range of CP-640186 concentrations (and a vehicle control) in serum-free or low-serum medium for a predetermined time (e.g., 2-4 hours).
-
-
Radiolabeling:
-
To each well, add [¹⁴C]-acetate to a final concentration of 1-2 µCi/mL.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solution (e.g., 1 mL per well of a 6-well plate) and incubate for 30 minutes at room temperature with gentle agitation.
-
Collect the lipid-containing solvent into a new tube.
-
-
Phase Separation and Scintillation Counting:
-
Add 0.5 volumes of 0.9% NaCl solution to the lipid extract, vortex, and centrifuge to separate the phases.
-
Transfer the lower organic phase (containing the lipids) to a scintillation vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
-
Protein Quantification:
-
After lipid extraction, lyse the remaining cellular material in the wells with a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration in each lysate using a BCA assay or similar method.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration for each sample.
-
Calculate the percentage of inhibition of fatty acid synthesis for each CP-640186 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the CP-640186 concentration to determine the IC50 value.
-
Protocol 3: Fatty Acid Oxidation Assay (Radiolabeled Palmitate Oxidation)
This protocol measures the stimulatory effect of CP-640186 on the rate of fatty acid β-oxidation.
Materials:
-
Cells of interest
-
Complete culture medium
-
24-well or 12-well cell culture plates
-
CP-640186
-
DMSO (sterile)
-
[¹⁴C]-Palmitic Acid (or [³H]-Palmitic Acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
Perchloric acid (PCA)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Prepare a stock solution of sodium palmitate.
-
Complex the [¹⁴C]-palmitic acid with fatty acid-free BSA in culture medium. The final concentration of palmitate should be in the range of 50-200 µM, and the molar ratio of palmitate to BSA should be between 3:1 and 6:1.
-
-
Cell Seeding and Treatment:
-
Seed cells in 24-well or 12-well plates and grow to near confluency.
-
Pre-treat the cells with a range of CP-640186 concentrations (and a vehicle control) in serum-free or low-serum medium for a predetermined time (e.g., 2-4 hours).
-
-
Fatty Acid Oxidation Reaction:
-
Remove the pre-treatment medium and add the medium containing the [¹⁴C]-palmitate-BSA conjugate and L-carnitine (e.g., 0.5 mM).
-
Incubate for 1-3 hours at 37°C, 5% CO₂. During this time, the radiolabeled palmitate will be oxidized, producing radiolabeled acetyl-CoA and subsequently radiolabeled CO₂ and acid-soluble metabolites (ASMs).
-
-
Termination of Reaction and Sample Collection:
-
To measure the production of ¹⁴CO₂, a CO₂ trapping system is required.
-
Alternatively, and more simply, the production of ¹⁴C-labeled ASMs can be measured. Stop the reaction by adding ice-cold perchloric acid to a final concentration of 0.5 M.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Scintillation Counting:
-
Carefully collect a defined volume of the supernatant (containing the ¹⁴C-labeled ASMs) and transfer it to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Protein Quantification:
-
Determine the protein concentration from parallel wells treated in the same manner.
-
-
Data Analysis:
-
Normalize the CPM to the protein concentration for each sample.
-
Calculate the fold-change in fatty acid oxidation for each CP-640186 concentration relative to the vehicle control.
-
Plot the fold-change against the log of the CP-640186 concentration to determine the EC50 value (the concentration that stimulates fatty acid oxidation by 50% of the maximum).
-
Alternative and Complementary Assays
-
Seahorse XF Analyzer: For a more comprehensive and real-time analysis of cellular metabolism, the Seahorse XF Analyzer can be used. The Fatty Acid Oxidation Assay Kit for this platform measures the oxygen consumption rate (OCR) in response to exogenous fatty acids, providing a non-radioactive method to assess fatty acid oxidation.
-
Malonyl-CoA ELISA: To directly measure the intracellular levels of malonyl-CoA, commercially available ELISA kits can be utilized. This can confirm that the observed effects of CP-640186 on fatty acid synthesis and oxidation are indeed mediated by a reduction in malonyl-CoA levels.
Conclusion
The protocols detailed in these application notes provide a robust framework for determining the effective concentration of the ACC inhibitor CP-640186 in a variety of cell culture systems. By systematically evaluating its effects on cell viability, fatty acid synthesis, and fatty acid oxidation, researchers can confidently establish the optimal experimental conditions for their studies. This will enable a more precise understanding of the role of ACC in cellular metabolism and the potential therapeutic applications of its inhibitors.
References
- 1. tno-pharma.com [tno-pharma.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 14C-Tracing of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The Potential of 11C-acetate PET for Monitoring the Fatty Acid Synthesis Pathway in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Metabolic Disorders Using CP-640186 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] ACC is a key enzyme in the regulation of fatty acid metabolism, existing in two isoforms: ACC1 (predominantly in lipogenic tissues like the liver and adipose tissue) and ACC2 (mainly in oxidative tissues such as skeletal muscle and heart).[4] By inhibiting both ACC1 and ACC2, this compound effectively blocks the synthesis of malonyl-CoA.[1][2][3] This dual action leads to the inhibition of de novo fatty acid synthesis and the stimulation of fatty acid oxidation, making it a valuable tool for in vivo research in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6][7]
Mechanism of Action
CP-640186 is an isozyme-nonselective inhibitor of ACC1 and ACC2.[5][8] It binds to the carboxyltransferase (CT) domain of ACC, preventing the conversion of acetyl-CoA to malonyl-CoA. The reduction in malonyl-CoA levels has two major downstream effects:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a critical substrate for fatty acid synthase (FAS). By reducing its availability, CP-640186 curtails the synthesis of new fatty acids.[6]
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, CP-640186 disinhibits CPT1, leading to an increased rate of fatty acid oxidation.[9]
This dual mechanism of action makes CP-640186 a compelling agent for improving metabolic parameters in preclinical models of metabolic disease.
In Vitro Efficacy
| Parameter | Cell Line/Tissue | IC50/EC50 |
| ACC1 Inhibition | Rat Liver | 53 nM[1][2][3][8][10] |
| ACC2 Inhibition | Rat Skeletal Muscle | 61 nM[1][2][3][8][10] |
| Fatty Acid Oxidation | C2C12 cells | EC50 = 57 nM[5] |
| Fatty Acid Synthesis Inhibition | HepG2 cells | EC50 = 0.62 µM[1] |
| Triglyceride Synthesis Inhibition | HepG2 cells | EC50 = 1.8 µM[1] |
In Vivo Efficacy and Pharmacokinetics
CP-640186 has demonstrated efficacy in various rodent models of metabolic disorders.
| Parameter | Animal Model | ED50/Dosage | Effect |
| Malonyl-CoA Reduction (Liver) | Rats | 55 mg/kg[6][8] | Lowered hepatic malonyl-CoA |
| Malonyl-CoA Reduction (Soleus Muscle) | Rats | 6 mg/kg[6][8] | Lowered soleus muscle malonyl-CoA |
| Fatty Acid Synthesis Inhibition | Rats | 13 mg/kg[4][6][8] | Inhibited fatty acid synthesis |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg[4][6][8] | Inhibited fatty acid synthesis |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg[4][6][8] | Inhibited fatty acid synthesis |
| Whole Body Fatty Acid Oxidation | Rats | ~30 mg/kg[4][6][8] | Stimulated fatty acid oxidation |
| Body Weight Reduction | Diet-Induced Obese Mice | 75 mg/kg/day (4 weeks)[1] | Significantly decreased body weight |
| Improved Glucose Tolerance | Diet-Induced Obese Mice | 15, 45, 75 mg/kg/day (4 weeks)[1] | Improved glucose tolerance |
| Reduced Hepatic Lipid Accumulation | Diet-Induced Obese Mice | 75 mg/kg/day (4 weeks)[1] | Alleviated liver fat accumulation |
Pharmacokinetic Parameters:
| Parameter | Sprague-Dawley Rats (10 mg/kg, oral) | ob/ob Mice (10 mg/kg, oral) |
| Tmax | 1.0 h[8][11] | 0.25 h[8][11] |
| Cmax | 345 ng/mL[8][11] | 2177 ng/mL[8][11] |
| t1/2 | 1.5 h[8][11] | 1.1 h[8][11] |
| Bioavailability | 39%[8][11] | 50%[8][11] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in regulating fatty acid metabolism.
References
- 1. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of ACC Phosphorylation Following CP-640186 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It exists in two isoforms, ACC1 and ACC2, and catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a vital building block for the synthesis of fatty acids and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The activity of ACC is tightly controlled by post-translational modifications, most notably phosphorylation. The AMP-activated protein kinase (AMPK), a key cellular energy sensor, phosphorylates ACC1 at Ser79 and ACC2 at Ser212 (in mice), leading to the inhibition of ACC activity.[1][2][3]
CP-640186 is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[4][5] It functions by targeting the carboxyltransferase (CT) domain of ACC, which in turn reduces the levels of malonyl-CoA.[4] This inhibition of ACC leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[4][5][6] Consequently, CP-640186 is a valuable tool for studying the metabolic effects of ACC inhibition and holds therapeutic potential for metabolic diseases.[4][5]
These application notes provide a detailed protocol for the analysis of ACC phosphorylation at Ser79 by Western blot in response to treatment with CP-640186.
Signaling Pathway and Experimental Workflow
The signaling pathway illustrates the regulation of Acetyl-CoA Carboxylase (ACC) by AMP-activated protein kinase (AMPK) and the inhibitory action of CP-640186. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and subsequently phosphorylates ACC at Ser79, leading to its inactivation. This phosphorylation event is a key mechanism for downregulating fatty acid synthesis. The experimental drug, CP-640186, acts as a direct inhibitor of ACC's carboxyltransferase (CT) domain, independent of the phosphorylation state.
The experimental workflow provides a step-by-step overview of the process for analyzing ACC phosphorylation after treating cells with CP-640186. The process begins with cell culture and treatment, followed by protein extraction from the cell lysates. The protein concentration is then quantified to ensure equal loading for the Western blot. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies to detect phosphorylated and total ACC, and the results are visualized and analyzed to determine the change in ACC phosphorylation.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of CP-640186 on ACC phosphorylation. The data demonstrates a dose-dependent increase in the phosphorylation of ACC at Ser79 in BHK-21 cells following treatment with CP-640186.[7]
| Treatment Group | CP-640186 Concentration (µM) | Relative p-ACC (Ser79) / Total ACC Ratio (Fold Change) |
| Vehicle Control | 0 | 1.0 |
| CP-640186 | 0.1 | 1.5 |
| CP-640186 | 0.5 | 2.8 |
| CP-640186 | 1.0 | 4.2 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a suitable model as they express high levels of ACC1.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
CP-640186 Treatment:
-
Prepare a stock solution of CP-640186 in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Replace the culture medium with the treatment medium and incubate for the desired time (e.g., 2, 4, 8, 12, 24 hours). A 2-hour treatment is often sufficient to observe effects on fatty acid metabolism.[4]
-
Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
RIPA Buffer Composition: 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0.
-
Inhibitors (add fresh): 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail.
-
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the lysate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer to ensure equal loading for the Western blot.
Western Blot Protocol
-
Sample Preparation:
-
To 20-30 µg of protein lysate, add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% gradient SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the pre-stained ladder on the membrane.
-
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST at the recommended dilutions.
-
Phospho-ACC (Ser79) Antibody: 1:1000 dilution.
-
Total ACC Antibody: 1:1000 dilution.
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-ACC (Ser79) band to the total ACC band for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
- 1. Phospho-Acetyl CoA Carboxylase (Ser79) Polyclonal Antibody (BS-3039R) [thermofisher.com]
- 2. Phospho-Acetyl-CoA Carboxylase (Ser79) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-Acetyl-CoA Carboxylase (Ser79) Antibody (#3661) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CP-640186 hydrochloride stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CP-640186 hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound powder is stable for an extended period when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, where it can remain stable for at least 3 to 4 years[1][2][3].
Q2: What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound, with a high solubility of up to 97 mg/mL[2]. Ethanol is also a viable solvent[1]. For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1].
Q3: How stable are stock solutions of this compound?
The stability of this compound in solution is limited, and it is generally recommended to prepare solutions fresh for immediate use[4]. If storage is necessary, there are conflicting reports from different suppliers. To ensure the highest quality of your experiments, it is advisable to follow the most conservative storage guidelines. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation[2].
Q4: Can I store stock solutions, and if so, for how long?
If you must store stock solutions, refer to the table below for a summary of storage recommendations. Note the variability in the reported stability durations.
Q5: Are there any special handling instructions for preparing solutions?
Yes. When preparing solutions, especially for in vivo use, it is recommended to add the solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication and gentle heating can be used to aid dissolution[1]. If using water as a solvent, the solution should be filtered through a 0.22 μm filter and used immediately[5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution concentration is too high.- The solvent has absorbed moisture (especially DMSO).- Improper storage. | - Gently warm the solution and sonicate to redissolve.- Use fresh, anhydrous DMSO for solution preparation[2].- Prepare fresh stock solution and store in smaller, single-use aliquots. |
| Inconsistent experimental results | - Degradation of this compound in solution due to improper storage or multiple freeze-thaw cycles.- Use of an old stock solution. | - Always prepare fresh working solutions from a recently prepared or properly stored stock solution.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots[2].- Verify the compound's activity with a fresh batch. |
| Difficulty dissolving the compound | - Incorrect solvent or solvent mixture.- Insufficient mixing. | - Confirm the appropriate solvent for your desired concentration.- Use sonication or gentle warming to facilitate dissolution[1]. For in vivo formulations, add solvents sequentially[1]. |
Data Summary Tables
Table 1: Storage Conditions for this compound (Powder)
| Form | Storage Temperature | Reported Stability | Citations |
| Powder | -20°C | ≥ 3 years | [1][2][4] |
| Powder | -20°C | ≥ 4 years | [3] |
Table 2: Storage Conditions for this compound (in Solution)
| Solvent | Storage Temperature | Reported Stability | Citations |
| DMSO/Solvent | -80°C | 2 years | [5] |
| DMSO/Solvent | -80°C | 1 year | [1][2] |
| DMSO/Solvent | -20°C | 1 year | [5] |
| DMSO/Solvent | -20°C | 1 month | [2][6] |
| General | N/A | Unstable, prepare fresh | [4] |
Note: Due to conflicting information from various suppliers, it is recommended to adopt the more conservative storage duration (e.g., 1 month at -20°C and 1 year at -80°C) to ensure compound integrity.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. (Molecular Weight: 522.08 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 5.22 mg of this compound.
-
Dissolution: Vortex the solution and use a sonicator or gentle warming (water bath at 37°C) until the compound is fully dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Visual Diagrams
Caption: Mechanism of CP-640186 action on the Acetyl-CoA carboxylase pathway.
Caption: A general experimental workflow for assessing compound stability in solution.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
References
Potential off-target effects of CP-640186 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CP-640186 hydrochloride. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and cell-permeable inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] It is isozyme-nonselective, meaning it inhibits both ACC1 and ACC2.[4][5] The inhibition is reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[4][6] By inhibiting ACC, this compound blocks the synthesis of malonyl-CoA, a key molecule in fatty acid metabolism.[1][2][3] This leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.[1][6]
Q2: What are the known on-target effects of this compound in cellular and in vivo models?
In cellular models, this compound has been shown to inhibit fatty acid and triglyceride synthesis in HepG2 cells and stimulate fatty acid oxidation in C2C12 cells and isolated rat epitrochlearis muscle.[1][6] At a concentration of 20 μM, it can inhibit the growth of H460 cells.[1] In animal models, oral administration of CP-640186 has been demonstrated to lower malonyl-CoA levels in the liver and muscle, inhibit fatty acid synthesis, and stimulate whole-body fatty acid oxidation.[4][6]
Q3: Is there any information available on the off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound from broad kinase selectivity panels or receptor binding assays. However, studies have reported a lack of observed toxicity in mice treated with the compound.[7] One study noted that for short-term use, potential side effects that might arise from long-term medication could be less of a concern.[8]
Q4: My experimental results are inconsistent with the expected on-target effects of ACC inhibition. What could be the cause?
If you are observing unexpected results, consider the following troubleshooting steps:
-
Compound Stability: Solutions of this compound are reported to be unstable. It is recommended to prepare fresh solutions for each experiment or purchase small, pre-packaged sizes.[2][9]
-
Cell Line Specificity: The metabolic state and expression levels of ACC1 and ACC2 can vary significantly between different cell lines. Effects observed in one cell line may not be directly translatable to another.
-
Experimental Conditions: Factors such as cell density, media composition (especially lipid content), and incubation time can all influence the observed effects of an ACC inhibitor.
-
Potential Off-Target Effects: While specific off-target activities have not been widely reported, it is a possibility. If you have ruled out other experimental variables, you may consider performing your own off-target effect validation.
Q5: How can I experimentally assess potential off-target effects of this compound in my model system?
To investigate potential off-target effects, you could consider the following approaches:
-
Phenotypic Rescue Experiments: Attempt to rescue the observed phenotype by supplementing the media with downstream metabolites of the ACC pathway, such as malonyl-CoA or fatty acids. If the phenotype is not rescued, it may suggest an off-target effect.
-
Use of a Structurally Unrelated ACC Inhibitor: Compare the phenotype induced by this compound with that of another ACC inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Kinase Profiling: If you suspect off-target kinase activity, you can utilize commercially available kinase screening services to test the activity of this compound against a panel of kinases.
-
Gene Knockout/Knockdown Studies: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ACC1 and/or ACC2. Compare the phenotype of the knockout/knockdown with that of this compound treatment.
Data Summary
In Vitro Potency of CP-640186
| Target | Species | IC50 | Assay Type |
| ACC1 | Rat Liver | 53 nM | Enzyme Assay |
| ACC2 | Rat Skeletal Muscle | 61 nM | Enzyme Assay |
Data sourced from multiple references.[1][2][3][4][5]
Cellular Activity of CP-640186
| Cell Line | Effect | EC50 / Concentration |
| HepG2 | Inhibition of fatty acid synthesis | EC50 of 0.62 μM |
| HepG2 | Inhibition of triglyceride synthesis | EC50 of 1.8 μM |
| C2C12 | Stimulation of palmitate acid oxidation | EC50 of 57 nM |
| Rat Epitrochlearis Muscle | Stimulation of palmitate acid oxidation | EC50 of 1.3 μM |
| H460 | Inhibition of cell growth | ~30% decrease at 20 μM |
Data sourced from multiple references.[1]
Experimental Protocols
Protocol 1: Assessment of Fatty Acid Synthesis Inhibition in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a suitable medium, such as DMEM supplemented with 10% FBS, to 80-90% confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 μM) for 2 hours.
-
Radiolabeling: Add [1,2-¹⁴C]-acetic acid to the medium and incubate for an additional 2 hours.
-
Lipid Extraction: Wash the cells with PBS and lyse them. Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the incorporation of radiolabel into the lipid fraction using a scintillation counter.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of fatty acid synthesis against the log concentration of this compound.
Protocol 2: Assessment of Fatty Acid Oxidation in C2C12 Myotubes
-
Cell Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium.
-
Compound Treatment: Pre-incubate the differentiated myotubes with varying concentrations of this compound for 2 hours.
-
Radiolabeling: Add [¹⁴C(U)]-palmitate complexed to BSA to the medium and incubate for 2 hours.
-
Measurement of ¹⁴CO₂: Collect the cell culture medium and measure the amount of ¹⁴CO₂ produced as a measure of fatty acid oxidation.
-
Data Analysis: Calculate the EC50 value by plotting the stimulation of fatty acid oxidation against the log concentration of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Experimental Variability with CP-640186 Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals using CP-640186 hydrochloride. It provides troubleshooting advice and detailed protocols to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes and solutions?
Inconsistent results in cell-based assays can arise from several factors related to the compound, cell culture conditions, and assay procedures.
Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Problem: this compound has limited solubility in aqueous solutions and its solutions can be unstable.[1] Precipitation or degradation of the compound will lead to a lower effective concentration.
-
Solution:
-
Fresh Preparation: Prepare solutions fresh for each experiment or use small, pre-packaged sizes.[1]
-
Solvent Choice: CP-640186 is soluble in DMSO and Ethanol.[2][3] For cell culture, prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it in your culture medium. Ensure the final DMSO concentration is not toxic to your cells.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider sonicating the stock solution.[3]
-
-
-
Cell Culture Variability:
-
Problem: The physiological state of your cells can significantly impact their response to treatment.
-
Solution:
-
Consistent Cell Passage: Use cells from a consistent and low passage number for all experiments.
-
Uniform Seeding Density: Ensure uniform cell seeding density across all wells to avoid variations in cell confluence.
-
Healthy Cells: Only use cells that are healthy and in the logarithmic growth phase.
-
-
-
Inconsistent Treatment Conditions:
-
Problem: Minor variations in liquid handling and incubation times can introduce significant variability.
-
Solution:
-
Q2: My Western blot results for phosphorylated ACC (p-ACC) levels are not consistent after treatment with CP-640186. What could be the issue?
Variability in p-ACC Western blots is a common issue. CP-640186 is an allosteric inhibitor that prevents ACC dimerization, which can affect the detection of phosphorylation at certain sites.[5]
Troubleshooting Steps:
-
Sample Preparation:
-
Problem: Inadequate lysis buffer and phosphatase inhibitors can lead to dephosphorylation of your target protein.[4]
-
Solution:
-
Use Phosphatase Inhibitors: Lyse cells on ice with a RIPA buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors.[4]
-
Rapid Processing: Process your samples quickly and keep them on ice to minimize enzymatic activity.
-
-
-
Antibody Selection and Use:
-
Problem: The antibody may not be optimal for detecting the specific phosphorylation site of interest, or it may be binding non-specifically.
-
Solution:
-
Antibody Validation: Ensure your p-ACC antibody has been validated for the species and application you are using.
-
Blocking Conditions: Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein, which can increase background noise. Use Bovine Serum Albumin (BSA) instead.[6]
-
-
-
Loading and Normalization:
-
Problem: Unequal protein loading can lead to misinterpretation of the results.
-
Solution:
-
Q3: I am having trouble dissolving this compound for my experiments. What are the recommended procedures?
Proper dissolution is critical for obtaining accurate and reproducible results.
Solubility and Stock Solution Preparation:
-
Recommended Solvents:
-
Stock Solution Preparation (for in vitro use):
-
For in vivo Formulation:
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CP-640186
| Target | Species | Assay | IC50 / EC50 | Reference(s) |
| ACC1 | Rat (liver) | Enzyme Assay | 53 nM | [1][3][7][9] |
| ACC2 | Rat (skeletal muscle) | Enzyme Assay | 61 nM | [1][3][7][9] |
| Fatty Acid Synthesis | HepG2 cells | Cell-based Assay | EC50: 0.62 µM | [9] |
| Triglyceride Synthesis | HepG2 cells | Cell-based Assay | EC50: 1.8 µM | [9] |
| Fatty Acid Oxidation | C2C12 cells | Cell-based Assay | EC50: 57 nM | [2][10] |
| Fatty Acid Oxidation | Rat epitrochlearis muscle | Tissue-based Assay | EC50: 1.3 µM | [2][10] |
Table 2: In Vivo Efficacy of CP-640186
| Species | Effect | ED50 | Reference(s) |
| Rats | Lowered hepatic malonyl-CoA | 55 mg/kg | [2][10] |
| Rats | Inhibited fatty acid synthesis | 13 mg/kg | [2][10] |
| CD1 Mice | Inhibited fatty acid synthesis | 11 mg/kg | [2][10] |
| ob/ob Mice | Inhibited fatty acid synthesis | 4 mg/kg | [2][10] |
| Rats | Stimulated whole-body fatty acid oxidation | ~30 mg/kg | [2][10] |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated ACC (p-ACC)
This protocol outlines the steps for detecting changes in ACC phosphorylation in response to CP-640186 treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of CP-640186 or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ACC (e.g., anti-p-ACC Ser79) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe for total ACC and a loading control (e.g., β-actin) to normalize the data.[4]
-
Visualizations
Caption: Mechanism of action of CP-640186 as an inhibitor of Acetyl-CoA Carboxylase (ACC).
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CP-640186 Hydrochloride Concentration for ACC Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively using CP-640186 hydrochloride to inhibit Acetyl-CoA Carboxylase (ACC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ACC?
A1: this compound is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] It is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2 isoforms.[4][5][6] Its mechanism of action is allosteric and reversible, binding to the carboxyltransferase (CT) domain of ACC.[7] This inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[4][7] By inhibiting ACC, CP-640186 prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis, and stimulates fatty acid oxidation.[1][6]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. Based on published data, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. For enzymatic assays, the IC50 values are 53 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2.[1][2][4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare fresh stock solutions of this compound for each experiment as solutions can be unstable.[2] The compound is soluble in DMSO.[5] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[5] If you need to store a stock solution, it is recommended to aliquot and freeze at -80°C for up to one year.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of ACC activity observed. | Incorrect concentration: The concentration of CP-640186 may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 10 µM) to identify the effective concentration range for your system. |
| Compound degradation: The this compound solution may have degraded. | Prepare a fresh stock solution from the powdered compound. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Cell permeability issues: In some cell types, the compound may not be efficiently entering the cells. | While CP-640186 is cell-permeable[1][2][3], incubation time can be optimized. Try increasing the pre-incubation time with the inhibitor before the experimental treatment. | |
| High cell toxicity or off-target effects. | Concentration too high: Excessive concentrations of CP-640186 can lead to cytotoxicity. | Determine the EC50 for your cell line and use concentrations at or slightly above this value for your experiments. For example, in H460 cells, 20 µM for 48 hours showed growth inhibition.[1][3] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your culture medium is below a toxic level (typically <0.1% for DMSO). Run a vehicle control (solvent only) to assess its effect. | |
| Inconsistent results between experiments. | Variability in cell culture: Cell density, passage number, and overall cell health can influence the response to the inhibitor. | Standardize your cell culture procedures. Ensure cells are in the logarithmic growth phase and at a consistent density for each experiment. |
| Inaccurate pipetting or dilution: Errors in preparing serial dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
In Vitro Efficacy
| Parameter | Organism/Tissue | Value | Reference(s) |
| IC50 (ACC1) | Rat Liver | 53 nM | [1][2][4][5] |
| IC50 (ACC2) | Rat Skeletal Muscle | 61 nM | [1][2][4][5] |
| IC50 (ACC1/2) | Human Recombinant | Not specified, but inhibits both | [8] |
| EC50 (Fatty Acid Oxidation) | C2C12 cells | 57 nM | [1][6] |
| EC50 (Fatty Acid Oxidation) | Isolated rat epitrochlearis muscle | 1.3 µM | [1][6] |
| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [1][6] |
| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [1][6] |
| Effective Concentration (H460 cell growth inhibition) | H460 cells | 20 µM (48h) | [1][3] |
| Effective Concentration (Fatty acid metabolism increase) | C2C12 cells and muscle strips | 0.1 nM - 100 µM (2h) | [1][3] |
In Vivo Efficacy
| Parameter | Animal Model | Value | Reference(s) |
| ED50 (Malonyl-CoA reduction - Liver) | Rats | 55 mg/kg | [4][8] |
| ED50 (Malonyl-CoA reduction - Soleus Muscle) | Rats | 6 mg/kg | [4][8] |
| ED50 (Malonyl-CoA reduction - Quadriceps Muscle) | Rats | 15 mg/kg | [4][8] |
| ED50 (Malonyl-CoA reduction - Cardiac Muscle) | Rats | 8 mg/kg | [4][8] |
| ED50 (Fatty Acid Synthesis Inhibition) | Rats | 13 mg/kg | [4][7] |
| ED50 (Fatty Acid Synthesis Inhibition) | CD1 Mice | 11 mg/kg | [4][7] |
| ED50 (Fatty Acid Synthesis Inhibition) | ob/ob Mice | 4 mg/kg | [4][7] |
| ED50 (Whole body fatty acid oxidation stimulation) | Rats | ~30 mg/kg | [4][8] |
| Acute Efficacy (Oral) | Male Sprague-Dawley rats | ED50 of 4.6, 9.7, and 21 mg/kg at 1, 4, and 8 h | [1] |
Experimental Protocols
Protocol 1: In Vitro ACC Inhibition Assay (Enzymatic)
This protocol provides a general framework for assessing the direct inhibitory effect of CP-640186 on ACC enzyme activity.
-
Enzyme Source: Purified recombinant ACC1 or ACC2, or tissue lysates known to have high ACC activity.
-
Assay Buffer: Prepare a suitable buffer, typically containing HEPES, MgCl2, ATP, and sodium bicarbonate.
-
Substrate: Acetyl-CoA.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add the enzyme to the reaction mixture containing the buffer, substrate, and inhibitor.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Detection of Malonyl-CoA: The product, malonyl-CoA, can be quantified using various methods, such as radiolabeling with [14C]bicarbonate followed by scintillation counting, or by coupling the reaction to a downstream enzyme that utilizes malonyl-CoA and can be monitored spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CP-640186 relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based Fatty Acid Synthesis Assay
This protocol measures the effect of CP-640186 on de novo fatty acid synthesis in cultured cells.
-
Cell Culture: Plate cells (e.g., HepG2) in a suitable culture medium and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).
-
Radiolabeling: Add a radiolabeled precursor for fatty acid synthesis, such as [14C]acetate or [3H]acetate, to the culture medium.
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Incubation: Incubate the cells for a period that allows for sufficient incorporation of the radiolabel into newly synthesized lipids (e.g., 2-4 hours).
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Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).
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Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
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Data Analysis: Normalize the radioactivity counts to the total protein content of each sample. Calculate the percentage of inhibition of fatty acid synthesis for each concentration of CP-640186 relative to the vehicle control and determine the EC50 value.
Visualizations
Caption: Signaling pathway of ACC inhibition by CP-640186.
Caption: General experimental workflow for in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 6. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of CP-640186 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the Acetyl-CoA Carboxylase (ACC) inhibitor, CP-640186 hydrochloride. The focus is on strategies to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: The oral bioavailability of CP-640186 has been determined in rats and mice. In male Sprague-Dawley rats, the oral bioavailability is approximately 39%, while in ob/ob mice, it is about 50%.
Q2: Why might I be observing low or variable in vivo exposure with this compound?
A2: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility. As a lipophilic compound, its dissolution in the gastrointestinal tract can be a rate-limiting step for absorption. Issues with the formulation, such as inadequate wetting or particle size, can exacerbate this problem.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
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Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area available for dissolution.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal fluids.
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Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, often dispersed in a polymer matrix, can enhance its dissolution rate and solubility.
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Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be used to increase the solubility of the drug in the formulation.
Q4: Are there any specific formulation examples for other ACC inhibitors that could be adapted for CP-640186?
A4: Yes, preclinical studies of other ACC inhibitors have utilized various formulation approaches to achieve adequate oral exposure. For instance, some novel ACC inhibitors have been successfully formulated for in vivo studies, demonstrating good oral bioavailability. While specific formulations are often proprietary, the general principles of using vehicles that enhance solubility are applicable. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used for in vivo studies of similar compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Cmax and AUC after oral administration | Poor dissolution of this compound in the gastrointestinal tract. | 1. Reduce Particle Size: Consider micronization or nanomilling of the drug powder before formulation. 2. Optimize Formulation: Develop a lipid-based formulation. Screen various oils (e.g., sesame oil, corn oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., PEG400, propylene glycol) to find an optimal combination for solubilizing CP-640186. 3. Amorphous Solid Dispersion: Prepare a solid dispersion of CP-640186 with a suitable polymer (e.g., PVP, HPMC) to enhance dissolution. |
| High variability in plasma concentrations between subjects | Inconsistent dissolution and absorption, possibly influenced by food effects or individual physiological differences. | 1. Standardize Dosing Conditions: Ensure consistent fasting periods for all animals before dosing. 2. Formulation Homogeneity: Ensure the formulation is homogenous and the drug is uniformly suspended or dissolved. 3. Assess Food Effect: Conduct a preliminary food effect study to understand how food intake influences the absorption of your formulation. A high-fat meal can sometimes enhance the absorption of lipophilic compounds. |
| Precipitation of the compound in the formulation upon storage | The formulation is not stable, leading to drug crystallization. | 1. Re-evaluate Excipients: The chosen excipients may not be optimal for maintaining the solubility of CP-640186 over time. Screen for alternative solubilizers or stabilizers. 2. Prepare Fresh Formulations: For early-stage studies, prepare the formulation immediately before administration to minimize stability issues. |
| Difficulty in administering the formulation due to high viscosity | The concentration of polymers or lipids in the formulation is too high. | 1. Adjust Excipient Ratios: Reduce the concentration of the viscosity-enhancing agent while ensuring the drug remains solubilized. 2. Consider a Different Formulation Type: If a solution is too viscous, a suspension with a suitable suspending agent (e.g., carboxymethylcellulose) might be a viable alternative, provided particle size is controlled. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of CP-640186 in Preclinical Species (Baseline)
| Species | Dose (Oral) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) |
| Male Sprague-Dawley Rat | 10 mg/kg | 39 | 345 | 1.0 | 960 |
| ob/ob Mouse | 10 mg/kg | 50 | 2177 | 0.25 | 3068 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage
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Objective: To prepare a solution or suspension of this compound in a lipid-based vehicle to improve its oral absorption.
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Materials:
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This compound powder
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Vehicle components (select from):
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Oils: Sesame oil, corn oil, medium-chain triglycerides (MCT)
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Surfactants: Polysorbate 80 (Tween 80), Cremophor EL
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Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)
-
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Glass vials, magnetic stirrer, and stir bars
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Analytical balance
-
-
Procedure:
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Weigh the required amount of this compound.
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In a glass vial, combine the selected vehicle components. For example, a common preclinical formulation vehicle is a mixture of DMSO, PEG400, Tween 80, and saline.
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Slowly add the this compound powder to the vehicle while stirring continuously with a magnetic stirrer.
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If necessary, gently warm the mixture (e.g., to 37-40°C) to aid dissolution. Sonication can also be used to facilitate solubilization.
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Visually inspect the formulation to ensure it is a clear solution or a uniform suspension.
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Prepare the formulation fresh on the day of the experiment if stability is a concern.
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Protocol 2: In Vivo Oral Bioavailability Study in Rats
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Objective: To determine the pharmacokinetic profile and calculate the oral bioavailability of a new this compound formulation.
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Animals: Male Sprague-Dawley rats (8-10 weeks old), equipped with jugular vein catheters for blood sampling.
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Experimental Design:
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Groups:
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Group 1: Intravenous (IV) administration (for bioavailability calculation)
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Group 2: Oral gavage with the test formulation
-
-
Dose:
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IV: Typically 1-2 mg/kg
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Oral: Typically 5-10 mg/kg
-
-
Fasting: Animals should be fasted overnight (with free access to water) before dosing.
-
-
Procedure:
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IV Administration: Administer the IV dose as a bolus via the tail vein. The drug should be dissolved in a suitable IV vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or cyclodextrin).
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Oral Administration: Administer the oral formulation via gavage using a suitable gavage needle.
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Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma.
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Sample Storage: Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
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Develop and validate a sensitive and specific LC-MS/MS method for the quantification of CP-640186 in rat plasma.
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The method should include a suitable internal standard.
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Sample preparation typically involves protein precipitation followed by centrifugation and analysis of the supernatant.
-
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Data Analysis:
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
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Calculate the absolute oral bioavailability (F%) using the formula:
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F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Visualizations
Caption: Strategies to improve the in vivo bioavailability of CP-640186.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Signaling pathway showing the mechanism of action of CP-640186.
Technical Support Center: Managing CP-640186 Hydrochloride in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the acetyl-CoA carboxylase (ACC) inhibitor, CP-640186 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and cell-permeable inhibitor of both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1][2] ACC is a key enzyme in the fatty acid metabolism pathway, responsible for converting acetyl-CoA to malonyl-CoA.[1][2] By inhibiting ACC, CP-640186 blocks the production of malonyl-CoA. This leads to two main downstream effects:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a crucial building block for the synthesis of new fatty acids. By reducing its availability, CP-640186 effectively halts this process.[3][4]
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA also acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation (burning). By lowering malonyl-CoA levels, CP-640186 relieves this inhibition, thereby promoting the breakdown of fatty acids.[4][5]
Q2: What are the reported IC₅₀ values for CP-640186?
CP-640186 is an isozyme-nonselective inhibitor with similar potency against both ACC1 and ACC2. The reported half-maximal inhibitory concentrations (IC₅₀) are approximately:
Q3: My this compound is precipitating when I add it to my cell culture medium. Why is this happening?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The hydrochloride salt form improves its solubility in aqueous solutions to some extent, but it can still be challenging to maintain it in solution, especially at higher concentrations.
The primary reason for precipitation is that the compound is often first dissolved in a highly soluble organic solvent, like dimethyl sulfoxide (DMSO). When this concentrated stock solution is rapidly diluted into the aqueous environment of the cell culture medium, the local concentration of the organic solvent drops dramatically. This can cause the compound to "crash out" of solution as its solubility limit in the aqueous medium is exceeded.
Q4: How can I prevent this compound from precipitating in my experiments?
Several strategies can be employed to prevent precipitation. A combination of these methods is often the most effective approach. Please refer to the detailed experimental protocols and troubleshooting guide below for specific instructions.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for CP-640186.
Table 1: In Vitro Potency of CP-640186
| Target | Species | IC₅₀ Value | Reference |
| ACC1 | Rat (liver) | 53 nM | [1] |
| ACC2 | Rat (skeletal muscle) | 61 nM | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (205.92 mM) | May require sonication. | [6] |
| PBS | 100 mg/mL (191.54 mM) | Clear solution. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
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This compound powder
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of CP-640186 (Molecular Weight: 485.62 g/mol ), dissolve 4.856 mg of the compound in 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator until the solution is clear.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media (Stepwise Dilution Method)
This protocol is designed to minimize the risk of precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
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Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other additives, pre-warmed to 37°C.
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Sterile microcentrifuge tubes or a 96-well plate for serial dilutions.
-
-
Procedure:
-
Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.
-
Prepare an intermediate dilution: First, prepare an intermediate dilution of your 10 mM stock solution in the pre-warmed medium. For example, to prepare a 100 µM working solution, you can add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Mix gently by pipetting up and down.
-
Prepare the final dilution: Add the desired volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, to obtain a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate dilution to 990 µL of medium.
-
Gentle mixing: When adding the compound at each dilution step, add it dropwise while gently swirling or vortexing the medium. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Troubleshooting Guide
Issue: Precipitation observed immediately upon adding this compound to the medium.
| Potential Cause | Recommended Solution |
| Rapid Dilution | Perform a stepwise serial dilution as described in Protocol 2. Avoid adding the concentrated DMSO stock directly to a large volume of media. |
| High Final Concentration | The desired final concentration may exceed the aqueous solubility of the compound. Try lowering the final working concentration. |
| Cold Medium | Always use pre-warmed (37°C) cell culture medium for preparing working solutions. |
| High DMSO Concentration | While DMSO aids initial dissolution, a high final concentration in the aqueous medium can still lead to precipitation. Keep the final DMSO concentration as low as possible (ideally <0.1%). |
Issue: The solution is initially clear but a precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh working solutions immediately before each experiment. Avoid storing the compound diluted in aqueous media for extended periods. |
| Interaction with Media Components | The presence of certain salts or proteins in the media, especially in serum-free conditions, might affect solubility over time. If possible, test the solubility in different media formulations. |
| Evaporation | Ensure proper sealing of culture plates or flasks to prevent evaporation, which can increase the compound's concentration over time. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
CP-640186 hydrochloride half-life and its impact on experimental design
Welcome to the technical support center for CP-640186 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and cell-permeable isozyme-nonselective inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3][4] It targets both ACC1, which is primarily involved in fatty acid synthesis in lipogenic tissues like the liver and adipose tissue, and ACC2, which is predominantly found in oxidative tissues such as skeletal muscle and the heart.[2][5][6] By inhibiting ACC, CP-640186 reduces the production of malonyl-CoA.[5][7] This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[5][6] The inhibition is reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate and acetyl-CoA.[2][5]
Q2: What is the half-life of this compound and how should it influence my experimental design?
A2: The plasma half-life of CP-640186 has been determined in preclinical animal models. In male Sprague-Dawley rats, the plasma half-life is approximately 1.5 hours.[2][8] In ob/ob mice, the plasma half-life is shorter, around 1.1 hours.[2]
The relatively short half-life is a critical factor in designing in vivo experiments. For acute studies, the timing of sample collection and measurements should be planned around the peak plasma concentration (Tmax), which is about 1.0 hour in rats and 0.25 hours in ob/ob mice.[2] For longer-term studies requiring sustained inhibition of ACC, multiple daily doses or a continuous delivery method may be necessary to maintain effective concentrations. The acute efficacy has been demonstrated for up to 8 hours after a single oral administration in ob/ob mice.[1][4]
Troubleshooting Guide
Issue 1: Inconsistent or no effect observed in cell-based assays.
-
Possible Cause 1: Compound Instability.
-
Solution: this compound solutions are reported to be unstable.[3] It is crucial to prepare fresh stock solutions for each experiment or use small, pre-packaged sizes.[3] If preparing stock solutions, it is recommended to aliquot and freeze them at -20°C for up to 3 months or at -80°C for longer-term storage (up to 2 years for the hydrochloride salt).[1][8] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inappropriate Concentration.
-
Solution: The effective concentration of CP-640186 can vary significantly between cell lines. For example, it stimulates palmitate acid oxidation in C2C12 cells with an EC50 of 57 nM, while in isolated rat epitrochlearis muscle, the EC50 is 1.3 µM.[1][5] It inhibits fatty acid and triglyceride synthesis in HepG2 cells with EC50 values of 0.62 µM and 1.8 µM, respectively.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and endpoint.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: Review published protocols for similar experiments. For instance, a 2-hour incubation was sufficient to observe increased fatty acid metabolism in C2C12 cells and muscle strips.[1][4] However, for cell growth inhibition assays in H460 cells, a 48-hour treatment was used.[1][4] Optimize the incubation time based on the biological process being investigated.
-
Issue 2: High variability in in vivo experimental results.
-
Possible Cause 1: Pharmacokinetic Variability.
-
Solution: The pharmacokinetic properties of CP-640186 can differ between species and even between different mouse strains.[2] Ensure consistent dosing and sampling times relative to administration. The oral bioavailability is reported to be 39% in rats and 50% in ob/ob mice.[2] Consider the Tmax (1.0 hour in rats, 0.25 hours in ob/ob mice) when planning endpoints that rely on peak compound exposure.[2]
-
-
Possible Cause 2: Dosing Formulation.
-
Solution: Ensure the compound is properly formulated for in vivo administration. A common vehicle for oral gavage is 0.5% carboxymethylcellulose sodium.[9] For intravenous administration, appropriate solubilization is critical. Inadequate formulation can lead to poor absorption and inconsistent exposure.
-
Data Presentation
Table 1: In Vitro Activity of CP-640186
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (ACC1) | Rat liver | 53 nM | [1][2][4] |
| IC50 (ACC2) | Rat skeletal muscle | 61 nM | [1][2][4] |
| EC50 (Palmitate Oxidation) | C2C12 cells | 57 nM | [1][5] |
| EC50 (Palmitate Oxidation) | Isolated rat epitrochlearis muscle | 1.3 µM | [1][5] |
| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [1] |
| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [1] |
Table 2: Pharmacokinetic Properties of CP-640186
| Parameter | Male Sprague-Dawley Rats | Male ob/ob Mice | Reference |
| Plasma Half-life (t1/2) | 1.5 h | 1.1 h | [2][8] |
| Oral Bioavailability | 39% | 50% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1.0 h | 0.25 h | [2] |
| Peak Plasma Concentration (Cmax) | 345 ng/mL | 2177 ng/mL | [2] |
| Area Under the Curve (AUC0-∞) | 960 ng•h/mL | 3068 ng•h/mL | [2] |
| Intravenous Dose | 5 mg/kg | 5 mg/kg | [2] |
| Oral Dose | 10 mg/kg | 10 mg/kg | [2] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay in C2C12 Cells
-
Cell Culture: Culture C2C12 myotubes in a suitable medium until differentiation.
-
Compound Treatment: Prepare fresh dilutions of this compound in the assay medium. A concentration range of 0.1 nM to 100 µM is recommended for determining the EC50.[1][4]
-
Incubation: Replace the culture medium with the medium containing different concentrations of CP-640186 or vehicle control (e.g., DMSO). Incubate for 2 hours.[1][4]
-
Fatty Acid Oxidation Measurement: After incubation, add radiolabeled fatty acid (e.g., [¹⁴C]-palmitate) to the cells. Capture the released ¹⁴CO₂ over a defined period to quantify the rate of fatty acid oxidation.
-
Data Analysis: Calculate the percentage of fatty acid oxidation relative to the vehicle control and plot the concentration-response curve to determine the EC50 value.
Protocol 2: In Vivo Study in ob/ob Mice to Assess Acute Efficacy
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Animal Model: Use male ob/ob mice.[1]
-
Dosing: Prepare a formulation of this compound for oral gavage (e.g., in 0.5% carboxymethylcellulose). Administer a single dose. Doses ranging from 4.6 to 21 mg/kg have been shown to be effective.[1]
-
Endpoint Measurement: The efficacy can be assessed by measuring the reduction in the respiratory quotient (RQ), which indicates a shift from carbohydrate to fatty acid utilization.[1] Measure RQ at different time points post-dose (e.g., 1, 4, and 8 hours) to determine the duration of action.[1]
-
Data Analysis: Calculate the ED50 values at each time point to quantify the acute efficacy of the compound.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 9. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]
Validation & Comparative
A Comparative Guide: CP-640186 Hydrochloride versus Metformin in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CP-640186 hydrochloride and metformin, two key compounds utilized in metabolic pathway research. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Metformin |
| Primary Target | Acetyl-CoA Carboxylase (ACC1 and ACC2) | AMP-Activated Protein Kinase (AMPK) |
| Primary Metabolic Effect | Inhibition of fatty acid synthesis and stimulation of fatty acid oxidation | Inhibition of hepatic glucose production and increased insulin sensitivity |
| Mechanism of Action | Direct, isozyme-nonselective inhibition of ACC | Indirect activation of AMPK, primarily through inhibition of mitochondrial respiratory chain complex I |
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and metformin, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ACC1) | 53 nM | Rat Liver | [1][2][3][4] |
| IC50 (ACC2) | 61 nM | Rat Skeletal Muscle | [1][2][3][4] |
| EC50 (Fatty Acid Synthesis Inhibition) | 0.62 µM | HepG2 cells | [3] |
| EC50 (Triglyceride Synthesis Inhibition) | 1.8 µM | HepG2 cells | [3] |
| EC50 (Palmitate Oxidation Stimulation) | 57 nM | C2C12 cells | [2][3] |
| EC50 (Palmitate Oxidation Stimulation) | 1.3 µM | Isolated Rat Epitrochlearis Muscle | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | ED50 | Animal Model | Reference |
| Malonyl-CoA Reduction (Liver) | 55 mg/kg | Rats | [5] |
| Malonyl-CoA Reduction (Soleus Muscle) | 6 mg/kg | Rats | [5] |
| Fatty Acid Synthesis Inhibition | 13 mg/kg | Rats | [5] |
| Fatty Acid Synthesis Inhibition | 11 mg/kg | CD1 Mice | [5] |
| Fatty Acid Synthesis Inhibition | 4 mg/kg | ob/ob Mice | [5] |
| Whole Body Fatty Acid Oxidation Stimulation | ~30 mg/kg | Rats | [5] |
Table 3: Effects of Metformin on Hepatic Glucose Production
| Reduction in Hepatic Glucose Production | Condition | Reference |
| ~15-37% | Patients with Type 2 Diabetes | [6] |
| >33% | Patients with Type 2 Diabetes | [6] |
| ~50-60% | Rodent models | [6] |
Signaling Pathways
The distinct mechanisms of this compound and metformin are centered around their primary targets, ACC and AMPK, respectively. These pathways are crucial regulators of cellular energy homeostasis.
This compound: Direct Inhibition of Acetyl-CoA Carboxylase (ACC)
CP-640186 directly inhibits both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2). ACC is the rate-limiting enzyme in de novo fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. Malonyl-CoA not only serves as a building block for new fatty acids but also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC, CP-640186 reduces malonyl-CoA levels, leading to a dual effect: decreased fatty acid synthesis and increased fatty acid oxidation.
Caption: this compound signaling pathway.
Metformin: Activation of AMP-Activated Protein Kinase (AMPK)
Metformin's primary mechanism involves the activation of AMP-Activated Protein Kinase (AMPK), a central energy sensor in the cell. Metformin is thought to inhibit Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio. This change in the energy state allosterically activates AMPK. Once activated, AMPK phosphorylates numerous downstream targets to restore energy balance. Key effects include the inhibition of hepatic gluconeogenesis (glucose production) and the promotion of glucose uptake in muscle cells. AMPK also phosphorylates and inactivates ACC, contributing to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, although this is a secondary effect compared to its impact on glucose metabolism.
Caption: Metformin signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Fatty Acid Synthesis Assay in HepG2 Cells
This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor, such as [1,2-¹⁴C]acetate, into newly synthesized fatty acids.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
[1,2-¹⁴C]acetate
-
This compound or metformin
-
Phosphate-buffered saline (PBS)
-
Saponification solution (e.g., 30% KOH)
-
Ethanol
-
Acidification solution (e.g., concentrated HCl)
-
Hexane
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Pre-incubate cells with varying concentrations of this compound or metformin in serum-free medium for a specified time (e.g., 2 hours).
-
Radiolabeling: Add [1,2-¹⁴C]acetate to each well and incubate for 2-4 hours.
-
Cell Lysis and Saponification: Wash cells with cold PBS, then lyse and saponify the lipids by adding alcoholic KOH and heating at 70°C for 1 hour.
-
Extraction: Cool the samples and acidify with HCl. Extract the fatty acids with hexane.
-
Quantification: Transfer the hexane layer to a scintillation vial, evaporate the hexane, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well.
Fatty Acid Oxidation Assay in C2C12 Myotubes
This assay measures the rate of fatty acid oxidation by quantifying the production of ¹⁴CO₂ from a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitate.
Materials:
-
C2C12 myotubes (differentiated from myoblasts)
-
[1-¹⁴C]palmitate complexed to BSA
-
This compound or metformin
-
Krebs-Ringer bicarbonate buffer (KRBB)
-
Perchloric acid
-
Whatman filter paper
-
Scintillation vials with a center well insert
-
NaOH solution (for CO₂ trapping)
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Differentiate C2C12 myoblasts into myotubes in 6-well plates.
-
Treatment: Pre-incubate myotubes with this compound or metformin in KRBB for the desired time.
-
Oxidation Reaction: Add [1-¹⁴C]palmitate-BSA to each well. Seal the plates with a rubber stopper assembly containing a center well with a filter paper soaked in NaOH.
-
CO₂ Trapping: Incubate for 1-2 hours at 37°C. Stop the reaction by injecting perchloric acid into the wells. Continue the incubation for another hour to allow for the trapping of released ¹⁴CO₂ by the NaOH-soaked filter paper.
-
Quantification: Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Normalize the CPM to the protein concentration.
Glucose Uptake Assay in L6 Myotubes
This protocol measures the rate of glucose uptake using a radiolabeled glucose analog, 2-deoxy-[³H]glucose.
Materials:
-
L6 myotubes
-
Metformin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-[³H]glucose
-
Cytochalasin B (as a negative control for non-specific uptake)
-
NaOH
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Differentiation: Differentiate L6 myoblasts into myotubes.
-
Treatment: Incubate myotubes with or without metformin in serum-free medium for the desired duration (e.g., 16-18 hours).
-
Glucose Uptake: Wash cells with KRH buffer. Initiate glucose uptake by adding KRH buffer containing 2-deoxy-[³H]glucose.
-
Termination: After a short incubation (e.g., 5-10 minutes), terminate the uptake by washing the cells rapidly with ice-cold KRH buffer containing cytochalasin B.
-
Cell Lysis and Quantification: Lyse the cells with NaOH. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Normalize the CPM to the protein concentration.
Western Blot for Phosphorylated Proteins (p-ACC and p-AMPK)
This protocol is for the detection of the phosphorylation status of ACC (a downstream target of AMPK) and AMPK itself, which are key indicators of the activation of their respective pathways.
Materials:
-
Treated cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ACC, anti-total ACC, anti-p-AMPK, anti-total AMPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ACC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., anti-total ACC).
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the effects of this compound and metformin on a specific metabolic pathway.
Caption: General experimental workflow.
References
- 1. Fatty acid oxidation assay [protocols.io]
- 2. news-medical.net [news-medical.net]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Understanding of Metformin Effect on the Control of Hyperglycemia in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ACC Inhibitors: CP-640186 Hydrochloride vs. TOFA
For Researchers, Scientists, and Drug Development Professionals
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This function places ACC at a crucial regulatory node, controlling the biosynthesis of fatty acids and regulating their oxidation. As such, ACC has emerged as a significant therapeutic target for a range of metabolic disorders and cancers. This guide provides a detailed, objective comparison of two widely used ACC inhibitors: CP-640186 hydrochloride and 5-(tetradecyloxy)-2-furoic acid (TOFA), supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
This compound is a potent, orally active, and cell-permeable bipiperidylcarboxamide compound that acts as an isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3] Its mechanism is reversible and allosteric, binding at the interface between the two monomers of the carboxyltransferase (CT) dimer.[4] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[1][5]
TOFA (5-tetradecyloxy-2-furoic acid) is an allosteric inhibitor of ACC alpha (ACC1), the isoform predominantly found in lipogenic tissues.[6][7] Inside the cell, TOFA is converted to its active form, TOFyl-CoA, which then exerts its inhibitory effect on ACC.[6][8] This mechanism involves the inhibition of the enzyme's carboxyltransferase activity.[8]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and TOFA, providing a direct comparison of their potency and efficacy.
| Parameter | This compound | TOFA |
| Target(s) | ACC1 and ACC2 (non-selective)[1][3] | ACCα (ACC1)[6] |
| IC50 (In Vitro Enzyme Inhibition) | ~53 nM (rat liver ACC1), ~61 nM (rat skeletal muscle ACC2)[2][3][9] | ~7-8 µM (human recombinant ACC1/2)[7] |
| EC50 (Cellular Fatty Acid Synthesis Inhibition) | 0.62 µM (HepG2 cells)[2][10] | Not explicitly reported in µM, but effective at 4.5-5.0 µg/mL[6][11] |
| EC50 (Cellular Fatty Acid Oxidation Stimulation) | 57 nM (C2C12 cells), 1.3 µM (isolated rat epitrochlearis muscle)[2][10] | Can inhibit fatty acid oxidation under certain conditions[12] |
| ED50 (In Vivo Fatty Acid Synthesis Inhibition) | 4-13 mg/kg (mice and rats)[1][5][13] | Data not available |
| ED50 (In Vivo Fatty Acid Oxidation Stimulation) | ~30 mg/kg (rats)[1][5][13] | Data not available |
| Mechanism of Action | Reversible, allosteric, non-competitive with substrates[1][4][5] | Allosteric, requires intracellular conversion to TOFyl-CoA[6][8] |
In Vitro and In Vivo Efficacy
This compound
In Vitro: CP-640186 demonstrates potent, low-nanomolar inhibition of both ACC isoforms.[1][2] In cellular assays, it effectively inhibits fatty acid and triglyceride synthesis in HepG2 cells, which primarily express ACC1, with an EC50 of 0.62 µM and 1.8 µM, respectively.[2][10] Correspondingly, it stimulates fatty acid oxidation in C2C12 myotubes and isolated rat epitrochlearis muscle strips, tissues with high ACC2 expression, with EC50 values of 57 nM and 1.3 µM.[2][10][14] This dual action highlights its non-selective profile.
In Vivo: As an orally active compound, CP-640186 has shown significant efficacy in animal models.[2] In rats, it effectively lowers malonyl-CoA levels in the liver, as well as in soleus, quadriceps, and cardiac muscles.[1][5] This leads to a dose-dependent inhibition of fatty acid synthesis in rats and mice (ED50 values of 4-13 mg/kg) and stimulation of whole-body fatty acid oxidation in rats (ED50 of ~30 mg/kg).[1][5][13]
TOFA
In Vitro: TOFA's primary application has been in studies of cancer cell metabolism, where it exhibits cytotoxicity against various cancer cell lines, including lung, colon, and ovarian cancer cells, with IC50 values in the range of 4.5-26.1 µg/mL.[6][15] It effectively blocks fatty acid synthesis in these cells in a dose-dependent manner.[6][11] However, it is important to note that under certain experimental conditions, TOFA can also inhibit fatty acid oxidation, potentially by sequestering Coenzyme A.[12]
In Vivo: In a mouse xenograft model of ovarian cancer, TOFA treatment significantly inhibited tumor growth compared to the control group.[15] This suggests that by inhibiting ACC and, consequently, fatty acid synthesis, TOFA may be a promising agent for cancer therapy.[15]
Signaling Pathway and Experimental Workflow
To visualize the context of ACC inhibition and the methods used for its study, the following diagrams are provided.
Caption: Role of ACC in fatty acid metabolism and points of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Carboxylase-α Inhibitor TOFA Induces Human Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reciprocal effects of 5-(tetradecyloxy)-2-furoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Acetyl-CoA Carboxylase (ACC) Inhibitors: CP-640186 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CP-640186 hydrochloride and other prominent Acetyl-CoA Carboxylase (ACC) inhibitors. The information is compiled from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes. While direct head-to-head comparative studies are limited, this guide aggregates available data to facilitate a scientific comparison.
Introduction to ACC Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. It exists in two main isoforms in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it plays a key role in the de novo synthesis of fatty acids. ACC2 is found in the outer mitochondrial membrane of tissues such as the heart and skeletal muscle, and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[1] Inhibition of both ACC isoforms is a promising therapeutic strategy for metabolic diseases like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cancer.[[“]][3]
This compound: An Isozyme-Nonselective ACC Inhibitor
This compound is a potent, orally active, and cell-permeable inhibitor of both ACC1 and ACC2.[4] It has been shown to effectively reduce fatty acid synthesis and stimulate fatty acid oxidation in both in vitro and in vivo models.[5]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other notable ACC inhibitors.
Table 1: In Vitro Potency of ACC Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Effect | EC50 | Reference |
| CP-640186 | rat liver ACC1 | 53 | HepG2 | Inhibition of fatty acid synthesis | 0.62 µM | [4][6] |
| rat skeletal muscle ACC2 | 61 | C2C12 | Stimulation of fatty acid oxidation | 57 nM | [5][6] | |
| CP-610431 | ACC1/ACC2 | ~50 | HepG2 | Inhibition of fatty acid synthesis | 1.6 µM | [5] |
| NDI-010976 (Firsocostat) | ACC1 | 2 | HepG2 | Inhibition of fatty acid synthesis | 9 nM (serum-free) | |
| ACC2 | 7 | 62 nM (10% FBS) | ||||
| PF-05221304 (Clesacostat) | ACC1/ACC2 | 61 (for DNL inhibition) | Primary human hepatocytes | Inhibition of de novo lipogenesis (DNL) | - | [7] |
| ND-646 | ACC1/ACC2 | - | A549 (NSCLC) | Inhibition of fatty acid synthesis | - | [3] |
Table 2: In Vivo Efficacy of ACC Inhibitors in Animal Models
| Compound | Animal Model | Tissue | Effect | ED50 (mg/kg) | Reference |
| CP-640186 | Rats | Liver | Lowered malonyl-CoA | 55 | [5][6] |
| Rats | - | Inhibition of fatty acid synthesis | 13 | [5][6] | |
| ob/ob Mice | - | Inhibition of fatty acid synthesis | 4 | [5][6] | |
| NDI-010976 (Firsocostat) | Rats | Liver | Inhibition of malonyl-CoA | 0.8 | |
| Rats | Liver | Inhibition of fatty acid synthesis | 0.14 |
Table 3: Clinical Efficacy of ACC Inhibitors in Humans (NAFLD/NASH)
| Compound | Study Population | Dose | Effect on Hepatic De Novo Lipogenesis (DNL) | Reference |
| NDI-010976 (Firsocostat) | Overweight/obese males | 20 mg (single dose) | 70% mean inhibition | [8] |
| 50 mg (single dose) | 85% mean inhibition | [8] | ||
| 200 mg (single dose) | 104% mean inhibition | [8] | ||
| Firsocostat (GS-0976) | NASH patients | 20 mg/day for 12 weeks | Significant reduction in hepatic steatosis | [9] |
| Clesacostat (PF-05221304) | NAFLD/NASH patients | Dose-dependent | Marked lowering of liver fat content | [10] |
Signaling Pathways and Experimental Workflows
ACC Inhibition Signaling Pathway
The following diagram illustrates the central role of ACC in lipid metabolism and the downstream effects of its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. consensus.app [consensus.app]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl‐coenzyme A carboxylase inhibition reduces de novo lipogenesis in overweight male subjects: A randomized, double‐blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating ACC Inhibition in Cells Treated with CP-640186 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-640186 hydrochloride and other acetyl-CoA carboxylase (ACC) inhibitors for validating ACC inhibition in cellular assays. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting and applying the most suitable methods for their studies.
Introduction to ACC Inhibition and this compound
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two isoforms exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2] Inhibition of ACC has emerged as a promising therapeutic strategy for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), and certain cancers.[3][4]
This compound is a potent, orally active, and cell-permeable allosteric inhibitor of both ACC1 and ACC2.[5][6][7] It acts in a reversible manner and is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA and citrate.[8][9]
Comparative Analysis of ACC Inhibitors
Several small molecule inhibitors targeting ACC have been developed. This section compares the in vitro potency of this compound with other commonly used ACC inhibitors.
| Inhibitor | Target(s) | IC50 (ACC1) | IC50 (ACC2) | Mechanism of Action | Commercial Availability |
| This compound | ACC1 & ACC2 | ~53 nM (rat) | ~61 nM (rat) | Allosteric, Reversible | Yes (e.g., Sigma-Aldrich, MedChemExpress)[5][6][7][10] |
| ND-646 | ACC1 & ACC2 | 3.5 nM (human) | 4.1 nM (human) | Allosteric, Prevents Dimerization | Yes (e.g., Selleck Chemicals, MedChemExpress)[11][12][13] |
| Firsocostat (GS-0976/ND-630) | ACC1 & ACC2 | 2.1 nM (human) | 6.1 nM (human) | Allosteric, Reversible | Yes (e.g., Selleck Chemicals, MedChemExpress)[14][15] |
| TOFA (5-(Tetradecyloxy)-2-furoic acid) | ACC1 & ACC2 | Non-selective | Non-selective | Allosteric | Yes |
Experimental Protocols for Validating ACC Inhibition
Validation of ACC inhibition in cells typically involves demonstrating a decrease in fatty acid synthesis, an increase in fatty acid oxidation, and a direct measurement of the phosphorylation status of ACC.
Fatty Acid Synthesis Assay using [¹⁴C]-Acetate
This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.
Materials:
-
Hepatocyte-derived cell lines (e.g., HepG2)
-
Cell culture medium
-
This compound and other ACC inhibitors
-
[¹⁴C]-Sodium Acetate (0.5 µCi/mL)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and cocktail
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 2-24 hours).
-
Add [¹⁴C]-acetate (final concentration 0.5 µCi/mL) to each well and incubate for 2-6 hours.
-
Wash cells with ice-cold PBS.
-
Lyse the cells and extract total lipids using a hexane:isopropanol (3:2, v/v) solution.
-
Separate the lipid classes by thin-layer chromatography (TLC).
-
Scrape the lipid spots and quantify the incorporated radioactivity using a liquid scintillation counter.
-
Normalize the counts to the total protein concentration of each sample.
Fatty Acid Oxidation Assay using [³H]-Palmitate
This assay determines the rate of fatty acid oxidation by measuring the production of tritiated water ([³H]₂O) from the metabolism of [³H]-palmitate.
Materials:
-
Myotube cell lines (e.g., C2C12)
-
Cell culture medium
-
This compound and other ACC inhibitors
-
[9,10-³H]-Palmitic acid complexed to BSA
-
Perchloric acid (PCA)
-
Dowex 1x8-200 ion-exchange resin
-
Scintillation counter and cocktail
Protocol:
-
Differentiate C2C12 myoblasts into myotubes in 12-well plates.
-
Pre-incubate the myotubes with this compound or other inhibitors for the desired time.
-
Add [³H]-palmitate-BSA complex to the media and incubate for 1-2 hours.
-
Stop the reaction by adding perchloric acid to the medium.
-
Transfer the supernatant to a tube containing Dowex resin to separate the [³H]₂O from the unoxidized [³H]-palmitate.
-
Centrifuge the tubes and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
Normalize the counts to the total protein concentration.
Western Blot for Phosphorylated ACC (pACC)
This method directly assesses the engagement of ACC by inhibitors that affect its phosphorylation status. Phosphorylation of ACC at Ser79 by AMPK leads to its inactivation.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-ACC (Ser79)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pACC (Ser79) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the pACC signal to the total ACC or a loading control like β-actin.
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Figure 1. Simplified signaling pathway of ACC and its inhibition by CP-640186.
Figure 2. General experimental workflow for validating ACC inhibition in cells.
Conclusion
Validating the efficacy of ACC inhibitors like this compound requires a multi-faceted approach. By combining functional assays that measure downstream metabolic effects with direct biochemical methods that assess target engagement, researchers can confidently characterize the cellular impact of these compounds. This guide provides the necessary framework and comparative data to design and execute robust experiments for the validation of ACC inhibition.
References
- 1. Isotype-selective roles of hepatic acetyl-CoA carboxylases in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACC Inhibitor IV, CP-640186 [sigmaaldrich.com]
- 11. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
CP-640186: A Comprehensive Guide for its Use as a Positive Control in Screening Novel Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-640186 with other Acetyl-CoA Carboxylase (ACC) inhibitors and details its application as a robust positive control in screening new inhibitory compounds. The information presented is supported by experimental data to aid in the design and execution of effective screening assays.
Introduction to CP-640186 and ACC Inhibition
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of ACC has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology.
CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2] Its well-characterized mechanism of action and consistent inhibitory activity make it an ideal positive control for both biochemical and cell-based screening assays designed to identify novel ACC inhibitors.
Comparative Analysis of CP-640186 and Alternative ACC Inhibitors
CP-640186 serves as an excellent benchmark for evaluating the potency and efficacy of new chemical entities targeting ACC. The following table summarizes the biochemical and cellular potency of CP-640186 in comparison to other commonly used ACC inhibitors.
| Inhibitor | Target(s) | IC50 (ACC1) | IC50 (ACC2) | Cellular Potency (EC50) | Key Features |
| CP-640186 | ACC1/ACC2 | ~53 nM (rat liver) | ~61 nM (rat skeletal muscle) | Fatty Acid Synthesis Inhibition (HepG2): ~0.62 µM | Isozyme-nonselective, cell-permeable, orally active.[2][3] |
| CP-610431 | ACC1/ACC2 | ~50 nM | ~50 nM | Fatty Acid Synthesis Inhibition (HepG2): ~1.6 µM | Precursor to CP-640186 with lower metabolic stability.[4] |
| ND-646 | ACC1/ACC2 | 3.5 nM (human) | 4.1 nM (human) | Not specified | Allosteric inhibitor that prevents ACC dimerization.[5] |
| Firsocostat (GS-0976) | ACC1/ACC2 | 2.1 nM (human) | 6.1 nM (human) | Not specified | Reversible inhibitor. |
| PF-05175157 | ACC1/ACC2 | 27.0 nM (human) | 33.0 nM (human) | Not specified | Broad-spectrum ACC inhibitor. |
| TOFA | ACCα (ACC1) | Not specified | Not specified | Not specified | Allosteric inhibitor of ACC1. |
| MK-4074 | ACC1/ACC2 | ~3 nM (human) | ~3 nM (human) | Not specified | Potent, liver-specific dual inhibitor.[6] |
Experimental Protocols for ACC Inhibitor Screening
The following are detailed protocols for biochemical and cell-based assays for screening novel ACC inhibitors, using CP-640186 as a positive control.
Biochemical Assay: In Vitro ACC Inhibition
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ACC1 or ACC2. A common method involves measuring the incorporation of radioactive bicarbonate into malonyl-CoA.
Materials:
-
Purified recombinant human ACC1 or ACC2
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM Sodium Citrate, 2 mM DTT
-
ATP
-
Acetyl-CoA
-
[¹⁴C]-Sodium Bicarbonate
-
Test compounds and CP-640186 (positive control) dissolved in DMSO
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and Acetyl-CoA.
-
Add the test compound or CP-640186 (e.g., at a final concentration of 1 µM for maximal inhibition) to the reaction mixture. Include a DMSO-only vehicle control.
-
Pre-incubate the enzyme with the compounds for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Sodium Bicarbonate.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid).
-
Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for active compounds.
Cell-Based Assay 1: Inhibition of Fatty Acid Synthesis
This assay measures the ability of a compound to inhibit de novo fatty acid synthesis in a cellular context.
Materials:
-
HepG2 cells (or other suitable lipogenic cell line)
-
Cell culture medium (e.g., DMEM)
-
[¹⁴C]-Acetate
-
Test compounds and CP-640186 (positive control) dissolved in DMSO
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or CP-640186 (e.g., 10 µM) for 2 hours. Include a DMSO-only vehicle control.
-
Add [¹⁴C]-Acetate to the culture medium and incubate for an additional 2-4 hours.
-
Wash the cells with cold PBS to remove unincorporated [¹⁴C]-Acetate.
-
Lyse the cells and extract the total lipids.
-
Quantify the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Determine the percentage of inhibition of fatty acid synthesis and calculate the EC50 value.
Cell-Based Assay 2: Stimulation of Fatty Acid Oxidation
This assay assesses the effect of ACC inhibition on the rate of fatty acid oxidation in cells with high oxidative capacity.
Materials:
-
C2C12 myotubes (or other suitable oxidative cell line)
-
Cell culture medium
-
[³H]-Palmitate
-
Test compounds and CP-640186 (positive control) dissolved in DMSO
-
Scintillation counter
Procedure:
-
Differentiate C2C12 myoblasts into myotubes in a multi-well plate.
-
Pre-incubate the myotubes with test compounds or CP-640186 (e.g., 1 µM) for 2 hours.
-
Add [³H]-Palmitate to the medium and incubate for 1-2 hours.
-
Collect the aqueous phase of the culture medium, which contains the ³H₂O produced from the oxidation of [³H]-Palmitate.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the fold-stimulation of fatty acid oxidation relative to the vehicle control.
Visualizing the Role of ACC and Screening Workflow
The following diagrams illustrate the ACC signaling pathway and a typical workflow for screening novel ACC inhibitors.
Caption: The role of ACC1 and ACC2 in fatty acid metabolism and the point of intervention for inhibitors.
Caption: A typical workflow for screening and identifying novel ACC inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetyl-CoA Carboxylase Inhibitors: CP-640186 and CP-610431
In the landscape of metabolic disease research, the inhibition of acetyl-CoA carboxylase (ACC) presents a promising therapeutic strategy. ACC is a critical enzyme in the regulation of fatty acid metabolism, and its inhibition can lead to decreased fatty acid synthesis and increased fatty acid oxidation. This guide provides a detailed comparative analysis of two notable isozyme-nonselective ACC inhibitors, CP-640186 and CP-610431, intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both CP-640186 and CP-610431 are potent, reversible inhibitors of both ACC1 and ACC2 isoforms.[1][2][3][4][5] ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, while ACC2 is primarily expressed in oxidative tissues such as skeletal muscle and the heart. By inhibiting both isoforms, these compounds effectively reduce the concentration of malonyl-CoA in tissues. This dual action not only curtails the synthesis of new fatty acids but also stimulates the oxidation of existing fatty acids by relieving the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1) by malonyl-CoA.[5][6] The mode of inhibition for both compounds is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[2][5]
CP-640186 was developed as an analog of CP-610431 with enhanced metabolic stability.[5][6] This improvement has resulted in CP-640186 being two to three times more potent in inhibiting fatty acid and triglyceride synthesis in HepG2 cells compared to its predecessor.[5][7]
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for CP-640186 and CP-610431 based on available experimental data.
Table 1: In Vitro Potency and Efficacy
| Parameter | CP-640186 | CP-610431 | Reference |
| ACC1 IC50 (rat liver) | 53 nM | ~50 nM | [2][3][4] |
| ACC2 IC50 (rat skeletal muscle) | 61 nM | ~50 nM | [2][3][4] |
| Fatty Acid Synthesis EC50 (HepG2 cells) | 0.62 µM | 1.6 µM | [3][5] |
| Triglyceride Synthesis EC50 (HepG2 cells) | 1.8 µM | 1.8 µM | [3][5] |
| Triglyceride Secretion EC50 (HepG2 cells) | Not Reported | 3.0 µM | [1][5] |
| Apolipoprotein B Secretion EC50 (HepG2 cells) | Not Reported | 5.7 µM | [1][5] |
| Fatty Acid Oxidation EC50 (C2C12 cells) | 57 nM | 57 nM | [2][4] |
| Fatty Acid Oxidation EC50 (rat epitrochlearis muscle) | 1.3 µM | 1.3 µM | [4][5] |
Table 2: In Vivo Efficacy (ED50 values)
| Parameter | CP-640186 | CP-610431 | Reference |
| Fatty Acid Synthesis Inhibition (rats) | 13 mg/kg | Not Reported | [2][4] |
| Fatty Acid Synthesis Inhibition (CD1 mice) | 11 mg/kg | Not Reported | [2][4] |
| Fatty Acid Synthesis Inhibition (ob/ob mice) | 4 mg/kg | Not Reported | [2][4] |
| Malonyl-CoA Reduction (rat liver) | 55 mg/kg | Not Reported | [4][5] |
| Malonyl-CoA Reduction (rat soleus muscle) | 6 mg/kg | Not Reported | [4][5] |
| Malonyl-CoA Reduction (rat quadriceps muscle) | 15 mg/kg | Not Reported | [4][5] |
| Malonyl-CoA Reduction (rat cardiac muscle) | 8 mg/kg | Not Reported | [4][5] |
| Whole Body Fatty Acid Oxidation (rats) | ~30 mg/kg | Not Reported | [4][5] |
Table 3: Pharmacokinetic Properties of CP-640186 in Male Sprague-Dawley Rats
| Parameter | Value | Reference |
| Plasma Half-life (t1/2) | 1.5 h | [2][4] |
| Bioavailability | 39% | [4] |
| Plasma Clearance (Clp) | 65 ml/min/kg | [4] |
| Volume of Distribution (Vdss) | 5 liters/kg | [4] |
| Time to Maximum Concentration (Tmax) (oral) | 1.0 h | [4] |
| Maximum Concentration (Cmax) (oral) | 345 ng/ml | [4] |
| Area Under the Curve (AUC0-∞) (oral) | 960 ng·h/ml | [4] |
Experimental Protocols
Detailed experimental protocols for the cited data are crucial for reproducibility and further investigation. Below are summarized methodologies based on the available literature.
ACC Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of the compounds against ACC1 and ACC2.
-
Enzyme Source: ACC1 purified from rat liver and ACC2 from rat skeletal muscle.
-
Methodology: The assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA. The reaction mixture typically contains the purified enzyme, ATP, acetyl-CoA, [¹⁴C]bicarbonate, and varying concentrations of the inhibitor. The reaction is initiated by the addition of the enzyme and stopped after a defined incubation period. The amount of radiolabeled malonyl-CoA formed is then quantified using scintillation counting. IC50 values are calculated from the dose-response curves.
Cellular Fatty Acid and Triglyceride Synthesis Assays
-
Objective: To assess the effect of the inhibitors on de novo lipogenesis in a cellular context.
-
Cell Line: HepG2 human hepatoma cells are commonly used as a model for liver lipogenesis.
-
Methodology: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]acetate, in the presence of different concentrations of the inhibitor for a specified time (e.g., 2 hours). After incubation, cellular lipids are extracted. Fatty acids and triglycerides are separated using thin-layer chromatography (TLC) and the amount of incorporated radioactivity is measured to determine the rate of synthesis. EC50 values are then determined.
Fatty Acid Oxidation Assay
-
Objective: To measure the stimulation of fatty acid oxidation by the inhibitors.
-
Cell Line/Tissue: C2C12 myotubes or isolated rat epitrochlearis muscle strips are used as models for muscle fatty acid oxidation.
-
Methodology: Cells or muscle strips are incubated with [¹⁴C]palmitate and varying concentrations of the inhibitor. The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites. The EC50 for stimulation of fatty acid oxidation is calculated from the resulting dose-response data.
In Vivo Studies
-
Objective: To evaluate the efficacy and pharmacokinetic profile of the compounds in animal models.
-
Animal Models: Sprague-Dawley rats, CD1 mice, and ob/ob mice are frequently used.
-
Methodology for Efficacy: Animals are administered the compound, typically via oral gavage. At various time points post-dosing, tissues (e.g., liver, muscle) are collected to measure malonyl-CoA levels using techniques like HPLC-MS/MS. To assess the inhibition of fatty acid synthesis, a radiolabeled tracer is administered, and its incorporation into tissue lipids is quantified. Whole-body fatty acid oxidation can be measured using indirect calorimetry.
-
Methodology for Pharmacokinetics: Following intravenous or oral administration of the compound, blood samples are collected at multiple time points. The concentration of the compound in plasma is determined using a validated analytical method, such as LC-MS/MS, to calculate key pharmacokinetic parameters.
Visualizations
Signaling Pathway of ACC Inhibition
Caption: Mechanism of action of CP-640186 and CP-610431 via ACC inhibition.
General Experimental Workflow for Inhibitor Characterization
Caption: A generalized workflow for the preclinical evaluation of ACC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Showdown: CP-640186 Versus Novel Lipogenesis Inhibitors in the Battle Against Metabolic Diseases
For researchers, scientists, and drug development professionals, the landscape of therapeutic agents targeting de novo lipogenesis (DNL) is rapidly evolving. This guide provides a comprehensive comparison of the acetyl-CoA carboxylase (ACC) inhibitor CP-640186 against a new wave of lipogenesis inhibitors, offering a detailed analysis of their performance based on available experimental data.
De novo lipogenesis, the metabolic pathway responsible for synthesizing fatty acids from carbohydrates, is a critical therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers. Inhibition of key enzymes in this pathway has shown promise in reducing hepatic steatosis, improving insulin sensitivity, and mitigating inflammation and fibrosis. This guide delves into the specifics of CP-640186 and compares it with other notable inhibitors targeting different enzymatic steps in the DNL cascade: Firsocostat (another ACC inhibitor), TVB-2640 (a Fatty Acid Synthase inhibitor), and Bempedoic Acid (an ATP-citrate lyase inhibitor).
Performance Snapshot: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the key performance indicators of CP-640186 and the selected novel lipogenesis inhibitors.
Table 1: In Vitro Potency of Lipogenesis Inhibitors
| Inhibitor | Target | IC50 Value | Species | Reference |
| CP-640186 | ACC1 | 53 nM | Rat (liver) | [1][2][3][4][5] |
| ACC2 | 61 nM | Rat (skeletal muscle) | [1][2][3][4][5] | |
| Firsocostat (GS-0976) | ACC1 | 2.1 nM | Human | [6][7][8] |
| ACC2 | 6.1 nM | Human | [6][7][8] | |
| TVB-2640 (Denifanstat) | FASN | 52 nM | Not Specified | [9][10][11] |
| Bempedoic Acid (ETC-1002) | ACLY | Not directly reported in searches | - |
Table 2: Preclinical Efficacy in Animal Models of NAFLD/NASH
| Inhibitor | Animal Model | Key Efficacy Endpoints | Reference |
| CP-640186 | Rats, CD1 mice, ob/ob mice | Lowered hepatic, muscle, and cardiac malonyl-CoA; Inhibited fatty acid synthesis; Stimulated whole-body fatty acid oxidation. | [4] |
| Firsocostat (GS-0976) | Rat model of diet-induced obesity, Zucker diabetic rats | Reduced hepatic steatosis; Improved insulin sensitivity; Reduced weight gain. | [7][8] |
| TVB-2640 (Denifanstat) | CCl4 liver fibrosis model | Reduced established fibrosis and hepatocellular carcinoma. | [12] |
| Bempedoic Acid (ETC-1002) | Dietary model of hepatic steatosis in female rats | Abrogated the accumulation of liver fat; Reduced ballooning, lobular inflammation, and hepatic fibrosis in advanced NAFLD models. | [13] |
Table 3: Clinical Trial Highlights and Side Effect Profiles
| Inhibitor | Phase of Development (for NASH) | Key Clinical Efficacy | Common Side Effects | Reference |
| CP-640186 | Preclinical | - | Not applicable | |
| Firsocostat (GS-0976) | Phase 2 | Significant reduction in liver fat. | Nausea, abdominal pain, diarrhea, headache, hypertriglyceridemia. | [14][15][16] |
| TVB-2640 (Denifanstat) | Phase 2 | Dose-dependent reduction in liver fat; Improved markers of fibrosis and insulin sensitivity. | Alopecia, palmar-plantar erythrodysesthesia, fatigue, decreased appetite, dry skin. | [17][18][19][20][21][22][23] |
| Bempedoic Acid (ETC-1002) | Approved for hypercholesterolemia; Investigational for NAFLD | Reduces LDL cholesterol. | Upper respiratory tract infection, muscle spasms, hyperuricemia, back pain, abdominal pain, bronchitis, pain in extremities, anemia, elevated liver enzymes, tendon rupture. | [24][25][26][27][28] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies employed in the evaluation of these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Denifanstat | TVB-2640 | fatty acid synthase (FASN) inhibitor | CAS 1399177-37-7 | Nonalcoholic Steatohepatitis | Buy TVB2640 from Supplier InvivoChem [invivochem.com]
- 12. sagimet.com [sagimet.com]
- 13. scilit.com [scilit.com]
- 14. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) | Semantic Scholar [semanticscholar.org]
- 16. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [christie.openrepository.com]
- 18. researchgate.net [researchgate.net]
- 19. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. TVB-2640 Lowers Liver Fat, Improves Fibrosis, in Phase 2a NASH Trial [natap.org]
- 23. FASN Inhibitor TVB-2640 Cuts Liver Fat 28% in US/China NASH Trial [natap.org]
- 24. What are the side effects of Bempedoic acid? [synapse.patsnap.com]
- 25. Bempedoic Acid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. Bempedoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. heartuk.org.uk [heartuk.org.uk]
Specificity of CP-640186 for Acetyl-CoA Carboxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of CP-640186 as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. Through a detailed comparison with other ACC inhibitors and an examination of its effects on related metabolic pathways, this document serves as a valuable resource for researchers investigating lipid metabolism and developing novel therapeutics for metabolic diseases.
Executive Summary
CP-640186 is a potent, orally active, and cell-permeable inhibitor of both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1][2][3][4] It exhibits isozyme-nonselective inhibition, making it a valuable tool for studying the combined effects of inhibiting both cytosolic (ACC1) and mitochondrial (ACC2) ACC activity. Experimental data confirms the high specificity of CP-640186 for ACC, with no significant inhibition of other carboxylases reported. This guide presents a compilation of quantitative data, detailed experimental protocols, and visual workflows to objectively assess the performance of CP-640186 against alternative compounds.
Data Presentation
In Vitro Inhibition of Acetyl-CoA Carboxylase
The inhibitory potency of CP-640186 against ACC has been determined across various species and isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for CP-640186 and provides a comparison with other known ACC inhibitors.
| Inhibitor | Target | Species | IC50 (nM) | Reference |
| CP-640186 | ACC1 | Rat (liver) | 53 | [1][2][3][4] |
| ACC2 | Rat (skeletal muscle) | 61 | [1][2][3][4] | |
| ACC1 & ACC2 | Rat, Mouse, Monkey, Human | ~55-60 | [4][5] | |
| CP-610431 | ACC1 & ACC2 | Not specified | ~50 | [3][6] |
| Soraphen A | ACC1 & ACC2 | Eukaryotic | ~5 | [7][8] |
| TOFA (5-(Tetradecyloxy)-2-furoic acid) | ACC | Not specified | Not specified in searches |
Cellular Activity of CP-640186
CP-640186 demonstrates potent activity in cellular assays, effectively inhibiting fatty acid synthesis and stimulating fatty acid oxidation.
| Cell Line | Assay | Effect | EC50 | Reference |
| HepG2 (Human Liver) | Fatty Acid Synthesis Inhibition | Potent Inhibition | ~2-3 times more potent than CP-610431 | [6][9] |
| C2C12 (Mouse Myoblast) | Fatty Acid Oxidation Stimulation | Stimulation | 57 nM | [6][9] |
| Rat Epitrochlearis Muscle Strips | Fatty Acid Oxidation Stimulation | Stimulation | 1.3 µM | [6][9] |
Specificity Against Other Carboxylases
A key aspect of a specific inhibitor is its lack of activity against related enzymes. Studies have shown that CP-640186 is highly selective for ACC.
| Enzyme | Organism | Inhibition by CP-640186 | Reference |
| Pyruvate Carboxylase | Not specified | Not inhibited | [5] |
| Propionyl-CoA Carboxylase | Not specified | Not inhibited | [5] |
Note: The non-inhibition of pyruvate carboxylase and propionyl-CoA carboxylase is based on a qualitative report. Specific IC50 values were not available in the searched literature.
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against ACC.
Objective: To measure the IC50 value of an inhibitor against purified ACC enzyme.
Principle: The activity of ACC is measured by the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified ACC1 or ACC2 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT, 10 mM citrate)
-
ATP
-
Acetyl-CoA
-
[¹⁴C]Sodium Bicarbonate
-
Test compound (e.g., CP-640186) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and purified ACC enzyme.
-
Add varying concentrations of the test compound (e.g., CP-640186) or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding [¹⁴C]sodium bicarbonate.
-
Incubate the reaction for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a solution of TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
Take an aliquot of the supernatant, add it to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cellular Fatty Acid Synthesis Assay
This protocol describes how to measure the rate of de novo fatty acid synthesis in cultured cells.
Objective: To assess the effect of an inhibitor on fatty acid synthesis in a cellular context.
Principle: The rate of fatty acid synthesis is determined by measuring the incorporation of radiolabeled acetate ([¹⁴C]acetate) into the total lipid fraction of the cells.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
Test compound (e.g., CP-640186)
-
[¹⁴C]Sodium Acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle for a specified period.
-
Add [¹⁴C]sodium acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cells.
-
Calculate the percentage of inhibition of fatty acid synthesis for each compound concentration.
Cellular Fatty Acid Oxidation Assay
This protocol details a method to measure the rate of fatty acid oxidation in cultured cells.
Objective: To evaluate the effect of an inhibitor on the rate of mitochondrial fatty acid β-oxidation.
Principle: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO₂ ([¹⁴C]CO₂) or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitate).
Materials:
-
Cultured cells (e.g., C2C12 myotubes)
-
Cell culture medium
-
Test compound (e.g., CP-640186)
-
[¹⁴C]Palmitic acid complexed to bovine serum albumin (BSA)
-
Sealed incubation flasks with a center well
-
Filter paper
-
Perchloric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in culture plates or flasks and differentiate them if necessary (e.g., C2C12 myoblasts to myotubes).
-
Pre-incubate the cells with the test compound or vehicle for a defined period.
-
Replace the medium with fresh medium containing [¹⁴C]palmitate-BSA and the test compound.
-
Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenylethylamine) in the center well of the sealed flask.
-
Incubate the cells for a specific time (e.g., 1-2 hours) at 37°C.
-
Stop the reaction and release the trapped ¹⁴CO₂ by injecting perchloric acid into the culture medium.
-
Continue the incubation for a period to allow for complete trapping of the ¹⁴CO₂.
-
Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cells.
-
Calculate the fold-stimulation of fatty acid oxidation for each compound concentration.
Mandatory Visualization
Caption: Mechanism of action of CP-640186 on fatty acid metabolism.
Caption: Workflow for confirming the specificity of an ACC inhibitor.
References
- 1. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 6. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on CP-640186 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of CP-640186 hydrochloride with other alternatives, supported by experimental data from published literature. The objective is to offer a clear perspective on the reproducibility of findings related to this potent Acetyl-CoA carboxylase (ACC) inhibitor.
Comparative Efficacy of this compound
This compound is a well-characterized, cell-permeable, and orally active inhibitor of both ACC1 and ACC2 isoforms.[1][2][3] Its mechanism of action involves binding to the carboxyltransferase (CT) domain of ACC, leading to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.[2][4][5] The reproducibility of its inhibitory effects has been consistently demonstrated across various studies.
In Vitro Activity
The in vitro inhibitory potency of this compound against ACC has been established in multiple independent studies. The following table summarizes the key quantitative data.
| Parameter | Species | Isoform | Value | Reference |
| IC50 | Rat | Liver ACC1 | 53 nM | [1][3][6] |
| IC50 | Rat | Skeletal Muscle ACC2 | 61 nM | [1][3][6] |
| IC50 | Human | hACC1 | 108.9 nM | [7] |
| EC50 (Palmitate Acid Oxidation) | C2C12 cells | 57 nM | [1] | |
| EC50 (Palmitate Acid Oxidation) | Isolated Rat Epitrochlearis Muscle | 1.3 µM | [1] | |
| EC50 (Fatty Acid Synthesis Inhibition) | HepG2 cells | 0.62 µM | [1] | |
| EC50 (Triglyceride Synthesis Inhibition) | HepG2 cells | 1.8 µM | [1] |
In Vivo Activity
The in vivo efficacy of this compound has been demonstrated in various animal models, further supporting the reproducibility of its biological effects.
| Parameter | Animal Model | Effect | Value (ED50) | Reference |
| Malonyl-CoA Reduction | Rats (Hepatic) | Lowered Malonyl-CoA | 55 mg/kg | [2][6] |
| Malonyl-CoA Reduction | Rats (Soleus Muscle) | Lowered Malonyl-CoA | 6 mg/kg | [2][6] |
| Malonyl-CoA Reduction | Rats (Quadriceps Muscle) | Lowered Malonyl-CoA | 15 mg/kg | [2][6] |
| Malonyl-CoA Reduction | Rats (Cardiac Muscle) | Lowered Malonyl-CoA | 8 mg/kg | [2][6] |
| Fatty Acid Synthesis Inhibition | Rats | Inhibited Synthesis | 13 mg/kg | [2][6] |
| Fatty Acid Synthesis Inhibition | CD1 Mice | Inhibited Synthesis | 11 mg/kg | [2][4] |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | Inhibited Synthesis | 4 mg/kg | [2][4] |
| Fatty Acid Oxidation Stimulation | Rats (Whole Body) | Stimulated Oxidation | ~30 mg/kg | [2][6] |
Comparison with an Alternative ACC Inhibitor
A study by Li et al. (2022) synthesized and evaluated a series of 4-phenoxy-phenyl isoxazoles as novel ACC inhibitors, providing a direct comparison with CP-640186.[7]
| Compound | hACC1 IC50 | A549 IC50 | HepG2 IC50 | MDA-MB-231 IC50 |
| CP-640186 | 108.9 nM | - | - | - |
| Compound 6g | 99.8 nM | - | - | - |
| Compound 6l | - | 0.22 µM | 0.26 µM | 0.21 µM |
As shown in the table, compound 6g exhibited slightly more potent inhibitory activity against human ACC1 compared to CP-640186.[7] Another compound from the same series, 6l , demonstrated potent anti-proliferative activity in several cancer cell lines.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CP-640186 and a typical experimental workflow for its evaluation.
Mechanism of CP-640186 as an ACC inhibitor.
Workflow for assessing antiviral effects of CP-640186.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols cited in the literature for studies involving CP-640186.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating the anti-Dengue virus activity of CP-640186.[8][9]
-
Cell Seeding: Plate BHK-21 cells in a 96-well plate and culture until confluent.
-
Virus Infection: Infect the cells with DENV2 at a specified multiplicity of infection.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add RPMI-1640 medium containing various concentrations of this compound (e.g., 0-2 µM).
-
Incubation: Incubate the plates for 4 days.
-
MTT Addition: Add MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Quantitative Real-Time PCR (RT-qPCR) for Viral Load
This protocol is based on the methodology used to quantify DENV2 RNA.[8]
-
Cell Culture and Treatment: Culture BHK-21 cells in a 12-well plate and infect with DENV2, followed by treatment with CP-640186 as described above.
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and specific primers for the viral gene of interest (e.g., DENV E protein).
-
qPCR: Perform quantitative PCR using a qPCR system, specific primers, and a fluorescent probe (e.g., SYBR Green).
-
Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.
Conclusion
The published literature consistently supports the role of this compound as a potent and reproducible inhibitor of ACC. Its well-defined mechanism of action and consistent performance in both in vitro and in vivo models make it a valuable tool for research in metabolic diseases and, as recent studies suggest, in virology. The availability of detailed experimental protocols and comparative data with newer compounds further solidifies its position as a benchmark for ACC inhibition studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CP-640186 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of CP-640186 Hydrochloride: A Guide for Laboratory Professionals
For immediate release
Researchers and drug development professionals handling CP-640186 hydrochloride must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this potent, cell-permeable Acetyl-CoA carboxylase (ACC) inhibitor.
Essential Safety and Handling
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE). The specific requirements should be detailed in the product's Safety Data Sheet (SDS). As a general guideline for similar chemical compounds, the following PPE is recommended:
| Personal Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat, long-sleeved clothing |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency procedures.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated materials, such as pipette tips, tubes, and gloves, should also be collected as hazardous waste.
-
-
Packaging for Disposal:
-
Ensure the waste container is chemically compatible with the compound and is in good condition.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Follow your institution's guidelines for the maximum allowable accumulation time.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a copy of the Safety Data Sheet for this compound.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guidance for Handling CP-640186 Hydrochloride
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CP-640186 hydrochloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment. This compound is a potent, orally active, and cell-permeable acetyl-CoA carboxylase (ACC) inhibitor.[1][2][3] Due to its potent biological activity, it is imperative to handle this compound with appropriate containment and personal protection to minimize exposure risk.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved in the search, it is classified as a potent pharmaceutical compound.[4] The primary hazards associated with potent compounds include high toxicity at low doses, and potential for reproductive harm, organ damage, or other serious health effects upon exposure. The provided information indicates it is for research use only and not for human or veterinary use.[5] Therefore, a comprehensive risk assessment should be conducted before any handling activities. This assessment should consider the quantity of the compound being handled, the type of procedures being performed (e.g., weighing, dissolution, in-vivo studies), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement for handling small quantities of powder. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[4] Surgical masks do not provide adequate protection. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Lab Coat or Coveralls | A disposable, low-linting lab coat or coveralls, such as those made from Tyvek®, should be worn over personal clothing.[6][7] For high-risk procedures, a "bunny suit" that offers head-to-toe protection may be necessary.[8] |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to protect against splashes and airborne particles.[8] A face shield worn over safety glasses can provide additional protection, especially when handling larger quantities or during procedures with a high splash potential.[8] |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn over closed-toe shoes to prevent the tracking of contaminants out of the designated handling area.[8] |
Experimental Workflow: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following diagram illustrates the correct sequence.
Handling and Operational Plan
1. Designated Handling Area:
-
All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a similar containment enclosure.
-
The work surface should be lined with absorbent, disposable bench paper.
2. Weighing and Reconstitution:
-
Weighing of the powder should be performed in a containment balance enclosure or a glove box to prevent the generation of airborne dust.
-
When preparing solutions, add the solvent to the vial containing the powder slowly to avoid splashing. This compound is soluble in DMSO and Ethanol.[3][9]
3. Spill Management:
-
In the event of a spill, the area should be immediately evacuated and secured.
-
Only personnel trained in hazardous spill response and wearing appropriate PPE should clean the spill.
-
Use a spill kit containing absorbent materials appropriate for chemical spills.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste generated from handling this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Contaminated gloves, shoe covers, lab coats, bench paper, and plasticware should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Contaminated needles and syringes should be placed in a designated sharps container for hazardous chemical waste.
2. Waste Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Used glove bags may require incineration.[4]
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to the potent compound this compound and ensure a safe and compliant laboratory environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aiha.org [aiha.org]
- 5. caymanchem.com [caymanchem.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
